Metastat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRQRXRBIHVLGI-OWXODZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC3=C(C(=CC=C3)O)C(=C2C(=O)[C@]4([C@@H]1CC(=O)C(=C4O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032905 | |
| Record name | Incyclinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15866-90-7 | |
| Record name | Incyclinide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015866907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Incyclinide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11647 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Incyclinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INCYCLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G64WZQ4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
COL-3: A Chemically Modified Tetracycline Derivative in Oncology Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
COL-3 (6-demethyl-6-deoxy-4-dedimethylaminotetracycline), also known as Metastat, is a chemically modified tetracycline derivative that has garnered significant interest in oncology research. Unlike its parent compounds, COL-3 is devoid of antimicrobial properties, a modification that mitigates the risk of antibiotic resistance and gastrointestinal toxicity associated with long-term use.[1][2] Its primary mechanism of action in cancer is the inhibition of matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion, metastasis, and angiogenesis.[1][3][4][5][6] Beyond MMP inhibition, COL-3 exhibits a multi-faceted anti-cancer profile by inducing apoptosis, promoting cell cycle arrest, and modulating key signaling pathways. This guide provides a comprehensive overview of COL-3, detailing its mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental protocols for its investigation.
Mechanism of Action
COL-3 exerts its anti-tumor effects through several interconnected mechanisms, making it a potent agent against cancer progression.
Inhibition of Matrix Metalloproteinases (MMPs)
The hallmark of COL-3's anti-cancer activity is its potent inhibition of MMPs, particularly the gelatinases MMP-2 and MMP-9.[3][7] These enzymes are critical for the degradation of the extracellular matrix (ECM), a key step in tumor invasion and the formation of metastases.[4][5] By competitively inhibiting MMP-2 and MMP-9, COL-3 effectively hinders the ability of cancer cells to break through tissue barriers and spread to distant sites.[2][3] Clinical studies have shown a correlation between COL-3 treatment and changes in plasma MMP-2 levels, suggesting this as a potential biomarker of biological activity.[3][8]
Induction of Apoptosis
COL-3 has been demonstrated to induce programmed cell death, or apoptosis, in various cancer cell lines.[4][5] This process is mediated through the generation of reactive oxygen species (ROS), specifically hydroxyl free radicals, which leads to mitochondrial depolarization.[4][5][9] The disruption of mitochondrial membrane potential triggers the activation of caspase-mediated apoptotic pathways, leading to the systematic dismantling of the cancer cell.[4][5] Some studies suggest that COL-3 can induce both caspase-dependent and -independent apoptosis.[4]
Cell Cycle Arrest
In addition to inducing apoptosis, COL-3 can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[9][10] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their replication. This effect on the cell cycle contributes to the overall anti-proliferative activity of COL-3.
Modulation of Signaling Pathways
COL-3 has been shown to influence key signaling pathways that are often dysregulated in cancer, including the NF-κB and MAPK pathways.
-
NF-κB Signaling: In human cervical cancer cells, COL-3 has been observed to induce the translocation of NF-κB from the cytoplasm to the nucleus, a process associated with its anti-proliferative and pro-apoptotic effects.[10]
-
MAPK Signaling: The MAPK pathway is another crucial regulator of cell proliferation and survival that can be influenced by COL-3. The precise mechanisms of this interaction are still under investigation but are thought to contribute to its anti-cancer properties.
Anti-Angiogenic Effects
By inhibiting MMPs, which are also involved in the formation of new blood vessels, COL-3 exhibits anti-angiogenic properties.[6] Angiogenesis is essential for tumor growth and survival, as it supplies tumors with necessary nutrients and oxygen. By disrupting this process, COL-3 can effectively starve tumors and inhibit their growth.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies on COL-3.
Table 1: In Vitro Efficacy of COL-3
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| Prostate Cancer Cells | Prostate Cancer | Cell Proliferation | GI50 | ≤ 5.0 µg/ml | [9] |
| DU145 and TSU-PR1 | Human Prostate Cancer | Tumor Growth | 50% Inhibition | 12 µg/mL (48 hours) | [2] |
| A549 | Human Lung Carcinoma | Cell Viability | IC50 | Not explicitly stated, but shown to be more cytotoxic than doxycycline. | [11][12] |
| COLO357 | Human Pancreatic Carcinoma | Cell Viability | IC50 | Not explicitly stated, but shown to be more cytotoxic than doxycycline. | [11][12] |
| HT29 | Human Colon Adenocarcinoma | Cell Viability | IC50 | Not explicitly stated, but shown to be more cytotoxic than doxycycline. | [11][12] |
| HeLa | Human Cervical Cancer | Cytotoxicity | Dose- and time-dependent | HeLa cells were more sensitive than Siha cells. | [10] |
| Siha | Human Cervical Cancer | Cytotoxicity | Dose- and time-dependent | HeLa cells were more sensitive than Siha cells. | [10] |
| HL60 | Human Acute Myeloid Leukemia | Cell Viability | IC50 | 1.3 µg/ml | [13] |
Table 2: In Vivo Efficacy of COL-3 in Animal Models
| Animal Model | Cancer Type | Treatment | Endpoint | Result | Reference |
| Dunning MAT LyLu Rat | Prostate Cancer | Daily oral gavage | Tumor Growth Inhibition | 27-35% | [9][14] |
| Dunning MAT LyLu Rat | Prostate Cancer | Daily oral gavage | Lung Metastases Reduction | 28.9 ± 15.4 sites (COL-3) vs. 59.5 ± 13.9 (control) | [9][14] |
| Dunning MAT LyLu Rat (7-day predose) | Prostate Cancer | Daily oral gavage | Reduction in Metastases | 58 ± 8% | [9][14] |
| Dunning MAT LyLu Rat (7-day predose) | Prostate Cancer | Daily oral gavage | Delay in Tumor Growth | 27 ± 9.3% | [9][14] |
Table 3: Clinical Trial Data for COL-3
| Phase | Cancer Type | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Key Outcomes | Reference |
| Phase I | Refractory Metastatic Cancer | 98 mg/m²/d (dose-limiting phototoxicity); 70 mg/m²/d (well-tolerated with sunblock); 36 mg/m²/d (recommended for Phase II without sunblock) | Disease stabilization observed in hemangioendothelioma, Sertoli-Leydig cell tumor, and fibrosarcoma. | [3][8] |
| Phase I | Recurrent High-Grade Glioma | 75 mg/m²/day (in patients not on enzyme-inducing antiseizure drugs) | One partial response observed. | [15] |
| Phase I | AIDS-Related Kaposi's Sarcoma | Doses escalated from 25, 50, and 70 mg/m²/d | 44% overall response rate (1 complete, 7 partial responses). | [16] |
| Phase II | AIDS-Related Kaposi's Sarcoma | 50 mg/day | Active and well-tolerated. |
Experimental Protocols
This section provides an overview of methodologies for key experiments used to evaluate the efficacy of COL-3.
Cell Proliferation Assay
Objective: To determine the effect of COL-3 on the proliferation of cancer cells in vitro.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of COL-3 in complete cell culture medium. A vehicle control (e.g., DMSO) should be included. Replace the medium in the wells with the COL-3 dilutions or control.
-
Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Quantification: Cell proliferation can be assessed using various methods:
-
Metabolic Assays (MTT, XTT, MTS, WST-1): These assays measure the metabolic activity of viable cells, which is proportional to the cell number. A reagent is added to the wells, and after a short incubation, the absorbance is read using a microplate reader.
-
DNA Synthesis Assays (BrdU incorporation): This method measures the incorporation of a thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.
-
Direct Cell Counting: Cells can be detached and counted using a hemocytometer or an automated cell counter.
-
Matrigel Invasion Assay
Objective: To assess the effect of COL-3 on the invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8.0 µm pore size). Coat the upper surface of the membrane with a thin layer of Matrigel, a reconstituted basement membrane matrix. Incubate at 37°C to allow the Matrigel to solidify.
-
Cell Seeding: Harvest cancer cells and resuspend them in a serum-free medium. Seed the cells onto the Matrigel-coated insert in the upper chamber. The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate invasion.
-
Treatment: COL-3 can be added to the upper chamber with the cells to assess its direct effect on invasion.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator, allowing invasive cells to degrade the Matrigel and migrate through the membrane.
-
Quantification:
-
Remove non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invaded cells on the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Cell Cycle Analysis
Objective: To determine the effect of COL-3 on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment: Culture cancer cells and treat them with COL-3 at various concentrations for a specified duration. Include an untreated control.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane and preserve cellular structures.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA dye, such as propidium iodide (PI) or DAPI, and RNase A to degrade RNA and ensure specific DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is typically presented as a histogram, where the x-axis represents DNA content (fluorescence intensity) and the y-axis represents the number of cells. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Objective: To determine if COL-3 induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with COL-3 at various concentrations and for different time points.
-
Apoptosis Detection: Apoptosis can be detected using several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis. This can be done using fluorometric or colorimetric assays or by flow cytometry.
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTP.
-
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of COL-3 in a living organism.
Methodology:
-
Animal Model: Use an appropriate animal model, such as immunodeficient mice (e.g., nude or SCID mice), for xenograft studies with human cancer cell lines, or a syngeneic model for immunocompetent animals.
-
Tumor Implantation: Inject a suspension of cancer cells subcutaneously or orthotopically into the animals.
-
Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer COL-3, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers. Bodyweight should also be monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by COL-3 and a typical experimental workflow for its preclinical evaluation.
Caption: Multifaceted mechanism of action of COL-3 in oncology.
Caption: Postulated modulation of the canonical NF-κB signaling pathway by COL-3.
Caption: A typical preclinical evaluation workflow for COL-3.
Conclusion and Future Directions
COL-3 represents a promising class of non-antimicrobial, chemically modified tetracyclines with significant potential in oncology. Its multi-targeted mechanism of action, encompassing MMP inhibition, apoptosis induction, cell cycle arrest, and modulation of key signaling pathways, provides a robust rationale for its continued investigation. Preclinical and early-phase clinical studies have demonstrated its anti-tumor activity and a manageable safety profile, with phototoxicity being the primary dose-limiting toxicity.
Future research should focus on elucidating the precise molecular targets of COL-3 within the NF-κB and MAPK signaling pathways to better understand its mechanism of action and to identify potential biomarkers for patient stratification. Combination studies with standard chemotherapies or other targeted agents could also unlock synergistic anti-cancer effects and overcome resistance mechanisms. Further clinical development, particularly in cancers characterized by high MMP expression and invasive potential, is warranted to fully define the therapeutic role of COL-3 in the oncology armamentarium.
References
- 1. agilent.com [agilent.com]
- 2. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix metalloproteinase inhibitor COL-3 in the treatment of AIDS-related Kaposi's sarcoma: a phase I AIDS malignancy consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. Apoptosis Induction Pathway in Human Colorectal Cancer Cell Line SW480 Exposed to Cereal Phenolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical Evaluation of Marimastat (Metastat) for Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marimastat (formerly known as BB-2516), a member of the hydroxamate class of drugs, is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a key process in tumor growth, invasion, angiogenesis, and metastasis.[1][2] By targeting these enzymes, Marimastat was developed as a potential anti-cancer agent.[3] This document provides an in-depth technical overview of the preclinical studies that characterized the mechanism and efficacy of Marimastat, offering insights for researchers in oncology and drug development.
Mechanism of Action: Inhibition of Matrix Metalloproteinases
Marimastat functions as a potent, orally bioavailable inhibitor of several MMPs.[4][5] It mimics the peptide structure of collagen and covalently binds to the zinc atom within the MMP active site, thereby blocking its enzymatic activity.[1] This inhibition prevents the degradation of the ECM, which is a critical barrier to tumor cell invasion and the formation of new blood vessels (angiogenesis) required for tumor growth and dissemination.[2][3]
The primary targets of Marimastat are the MMPs involved in cancer progression. These enzymes are often overexpressed in malignant tumors and are associated with a more aggressive phenotype.[1] The inhibition of these MMPs by Marimastat interferes with both endothelial and tumor cell invasion into the ECM at primary and metastatic sites.[6]
Quantitative Data from Preclinical Studies
The inhibitory potency of Marimastat against various MMPs has been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Marimastat for key MMPs.
| MMP Target | IC50 (nM) | Reference |
| MMP-9 (Gelatinase B) | 3 | [4][7][8] |
| MMP-1 (Interstitial Collagenase) | 5 | [4][7][8] |
| MMP-2 (Gelatinase A) | 6 | [4][7][8] |
| MMP-14 (MT1-MMP) | 9 | [4][7][8] |
| MMP-7 (Matrilysin) | 13 | [4][7][8] |
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
This assay is fundamental for determining the inhibitory potency (IC50) of compounds like Marimastat against specific MMPs.[9]
-
Objective: To quantify the inhibitory activity of Marimastat against a recombinant human MMP.
-
Principle: A fluorogenic peptide substrate, which is non-fluorescent when intact, is cleaved by an active MMP, releasing a fluorophore and generating a measurable signal. An inhibitor will prevent this cleavage, resulting in a reduced fluorescent signal.[9]
-
Methodology:
-
Enzyme Activation: Recombinant human pro-MMP (e.g., pro-MMP-9) is activated according to the manufacturer's protocol.
-
Inhibitor Preparation: Serial dilutions of Marimastat are prepared in an appropriate assay buffer.[9]
-
Reaction Setup: In a 96-well microplate, the activated MMP enzyme is combined with various concentrations of Marimastat (and a vehicle control) and pre-incubated to allow for inhibitor binding.[9]
-
Substrate Addition: A fluorogenic MMP substrate is added to all wells to initiate the enzymatic reaction.[9]
-
Signal Detection: The plate is immediately placed in a fluorescence plate reader to measure the kinetic increase in fluorescence.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
Metastat (COL-3): A Technical Guide on its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastat (COL-3), a chemically modified tetracycline, has emerged as a potent inhibitor of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Unlike its parent compound, COL-3 is devoid of antimicrobial activity, allowing for its development as a targeted anti-cancer agent. Its primary mechanism of action lies in the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, enzymes pivotal for the degradation of the extracellular matrix (ECM), a key step in endothelial cell migration and invasion during angiogenesis. This technical guide provides a comprehensive overview of the core scientific principles underlying the anti-angiogenic effects of COL-3, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its evaluation.
Introduction to this compound (COL-3)
COL-3 (6-demethyl-6-deoxy-4-dedimethylaminotetracycline) is a synthetic tetracycline analog designed to enhance its MMP-inhibitory properties while eliminating its antibiotic effects.[1] This modification allows for the investigation of its anti-cancer properties without the complications of antibiotic resistance. The rationale for its development stems from the crucial role of MMPs in cancer progression. MMPs, a family of zinc-dependent endopeptidases, are overexpressed in various malignancies and are instrumental in breaking down the ECM, facilitating tumor cell invasion, metastasis, and angiogenesis.[2] By targeting MMPs, COL-3 presents a promising strategy to disrupt these pathological processes.
Mechanism of Action: Inhibition of Angiogenesis
The anti-angiogenic activity of COL-3 is primarily attributed to its potent inhibition of MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[3] These enzymes are crucial for degrading type IV collagen, a major component of the basement membrane surrounding blood vessels. The inhibition of MMP-2 and MMP-9 by COL-3 disrupts the angiogenic cascade at multiple levels:
-
Inhibition of Endothelial Cell Migration and Invasion: By preventing the breakdown of the basement membrane, COL-3 impedes the ability of endothelial cells to migrate and invade the surrounding tissue to form new blood vessels.[2]
-
Modulation of Pro-Angiogenic Factor Availability: The ECM serves as a reservoir for various pro-angiogenic growth factors, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). MMPs can release these sequestered growth factors, making them available to bind to their receptors on endothelial cells. By inhibiting MMPs, COL-3 indirectly reduces the bioavailability of these critical angiogenic signals.[2][4]
-
Induction of Apoptosis: Some studies suggest that COL-3 can induce apoptosis in tumor cells at certain concentrations.[1]
While the primary mechanism is MMP inhibition, the downstream effects on signaling pathways involving VEGF and bFGF are significant. However, direct interaction of COL-3 with VEGF or bFGF receptors has not been definitively established.
Quantitative Data on the Anti-Angiogenic Effects of COL-3
The following tables summarize the available quantitative data from preclinical and clinical studies on the efficacy of COL-3 in inhibiting angiogenesis and tumor growth.
Table 1: In Vitro Efficacy of COL-3 on Endothelial and Tumor Cells
| Cell Line | Assay | Endpoint | COL-3 Concentration | Result | Reference |
| DU145 (Human Prostate Cancer) | Growth Inhibition | 50% Inhibition | 12 µg/mL | 50% reduction in tumor growth after 48 hours. | [1] |
| TSU-PR1 (Human Prostate Cancer) | Growth Inhibition | 50% Inhibition | 12 µg/mL | 50% reduction in tumor growth after 48 hours. | [1] |
| Various Tumor Cell Lines | Apoptosis | Apoptosis Induction | 10 µg/mL | Profound apoptotic effects noted. | [1] |
Table 2: In Vivo Efficacy of COL-3 in Preclinical Models
| Animal Model | Tumor Type | Treatment Regimen | Endpoint | Result | Reference |
| Rat Dunning MAT LyLu | Prostate Cancer | Not Specified | Tumor Growth, Metastasis | Prominent inhibition of tumor growth and reduced lung and bone metastases. | [1] |
Table 3: COL-3 Clinical Trial Data
| Clinical Trial Phase | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Findings | Reference |
| Phase I | AIDS-related Kaposi's Sarcoma | Once daily oral | Not explicitly stated | 44% overall response rate. | [1] |
| Phase I | Advanced Solid Malignancies | Dose escalation from 36 to 98 mg/m²/day | 50 mg/m²/day | Durable disease stability in some patients with soft tissue sarcoma. | [5] |
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of COL-3 are provided below.
Endothelial Cell Proliferation Assay
This assay assesses the effect of COL-3 on the proliferation of endothelial cells, a fundamental process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
COL-3 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell counting kit (e.g., MTT, WST-1) or hemocytometer
-
Plate reader
Protocol:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of EGM supplemented with FBS.
-
Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of COL-3 in EGM. Remove the old medium from the wells and add 100 µL of the COL-3 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Quantification of Proliferation:
-
Using a Cell Counting Kit: Add the reagent from the cell counting kit to each well according to the manufacturer's instructions. Incubate for the recommended time and then measure the absorbance at the specified wavelength using a plate reader.
-
Using a Hemocytometer: Detach the cells from the wells using trypsin-EDTA, and then count the number of viable cells in each well using a hemocytometer and trypan blue exclusion.
-
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each COL-3 concentration compared to the vehicle control. Determine the IC50 value (the concentration of COL-3 that inhibits cell proliferation by 50%).
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of COL-3 on the directional migration of endothelial cells, mimicking the process of endothelial cells moving to form new vessels.
Materials:
-
Confluent monolayer of endothelial cells in a 6-well or 24-well plate
-
Sterile 200 µL pipette tip
-
EGM with reduced FBS (e.g., 1-2%)
-
COL-3 stock solution
-
Microscope with a camera
Protocol:
-
Create the Wound: Once the endothelial cells have formed a confluent monolayer, create a linear scratch (wound) in the center of each well using a sterile 200 µL pipette tip.
-
Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add EGM with reduced FBS containing different concentrations of COL-3 or vehicle control to the wells.
-
Image Acquisition: Immediately after adding the treatment, capture an image of the wound in each well using a microscope (Time 0).
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Follow-up Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the wound at different time points for each treatment group. Calculate the percentage of wound closure relative to the initial wound width. Compare the migration rate between COL-3 treated and control groups.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis.
Materials:
-
Endothelial cells
-
Matrigel® Basement Membrane Matrix
-
EGM
-
COL-3 stock solution
-
96-well plate
-
Microscope with a camera
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice. Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Cell Suspension Preparation: Harvest endothelial cells and resuspend them in EGM at a concentration of 2-4 x 10⁵ cells/mL.
-
Treatment: Add different concentrations of COL-3 or vehicle control to the cell suspension.
-
Seeding on Matrigel: Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Image Acquisition: Observe the formation of tube-like structures using an inverted microscope and capture images.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper discs or sponges
-
COL-3 solution
-
Stereomicroscope with a camera
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5-38°C with 60-70% humidity for 3-4 days.
-
Windowing the Egg: On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Application of COL-3: On day 7 or 8, place a sterile filter paper disc or sponge soaked with a known concentration of COL-3 solution (or vehicle control) onto the CAM.
-
Incubation: Seal the window and return the egg to the incubator for another 48-72 hours.
-
Observation and Imaging: After the incubation period, reopen the window and observe the CAM under a stereomicroscope. Capture images of the area around the disc.
-
Data Analysis: Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the treated area compared to the control. A "spoke-wheel" pattern of vessels is indicative of an angiogenic response.
In Vivo Matrigel Plug Assay
This assay provides an in vivo model to assess the formation of new blood vessels in response to pro-angiogenic stimuli and the inhibitory effect of compounds like COL-3.
Materials:
-
Matrigel® Basement Membrane Matrix
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
COL-3 solution
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Syringes and needles
Protocol:
-
Matrigel Preparation: On ice, mix Matrigel with a pro-angiogenic factor and the desired concentration of COL-3 or vehicle control.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
Incubation: Allow the plug to remain in the mice for 7-14 days.
-
Plug Excision: After the incubation period, euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify the amount of blood within the plug.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
-
-
Data Analysis: Compare the hemoglobin content or microvessel density in the COL-3 treated plugs to the control plugs.
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in angiogenesis and the proposed mechanism of action for COL-3.
Caption: Mechanism of action of this compound (COL-3) in inhibiting angiogenesis.
Caption: Simplified overview of VEGF and bFGF signaling pathways in angiogenesis.
Caption: Experimental workflow for the endothelial cell tube formation assay.
Conclusion and Future Directions
This compound (COL-3) represents a promising anti-angiogenic agent with a well-defined mechanism of action centered on the inhibition of MMP-2 and MMP-9. Preclinical and early clinical data support its potential as a therapeutic for various cancers. Further research is warranted to fully elucidate its efficacy, both as a monotherapy and in combination with other anti-cancer agents. Specifically, more detailed quantitative studies are needed to establish precise dose-response relationships in various in vitro and in vivo models of angiogenesis. Additionally, a deeper investigation into the downstream signaling consequences of MMP inhibition by COL-3 could reveal further therapeutic targets and opportunities for combination therapies. The continued exploration of COL-3 and similar MMP inhibitors holds significant promise for the development of novel and effective anti-cancer strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Effects of basic fibroblast growth factor on the expressions of angiogenic gene profile and cyclooxygenase-2 in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacokinetic study of Col-3 (this compound), an oral tetracycline derivative with potent matrix metalloproteinase and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Metastat: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular targets of "Metastat." It is critical to distinguish between two key entities often associated with this name in cancer research: This compound (COL-3) , a chemically modified tetracycline targeting matrix metalloproteinases, and This compound, Inc. , a company developing inhibitors for the MENA (Mammalian-enabled) pathway by targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2). This guide will elucidate the distinct mechanisms and molecular interactions of both.
Part 1: this compound (COL-3) - A Potent Inhibitor of Matrix Metalloproteinases
This compound, also known by its chemical name COL-3 (6-demethyl-6-deoxy-4-dedimethylaminotetracycline) or incyclinide, is a non-antimicrobial, chemically modified tetracycline derivative.[1][2] Its primary anti-cancer activity stems from its ability to inhibit matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[2] Dysregulation of MMP activity is a hallmark of cancer progression, facilitating tumor growth, invasion, angiogenesis, and metastasis.[2][3]
Molecular Targets and Mechanism of Action
The principal molecular targets of this compound (COL-3) are various members of the MMP family. Its inhibitory mechanism is multifaceted and includes:
-
Zinc Chelation: The core mechanism involves the chelation of the zinc ion (Zn²⁺) located at the active site of MMPs.[1] This interaction prevents the enzyme from binding to its substrates, thereby inhibiting its proteolytic activity.
-
Downregulation of MMP Production: Studies have indicated that COL-3 can down-regulate the production of MMP proenzymes.[1]
-
Inhibition of Proenzyme Activation: The activation of MMP proenzymes is a critical step for their function. COL-3 has been shown to inhibit the oxidative activation of these proenzymes.[1]
-
Increased Degradation of MMPs: There is evidence to suggest that COL-3 may also increase the degradation of MMP proenzymes.[1]
This compound (COL-3) has demonstrated potent inhibitory effects against several MMPs, including MMP-2 and MMP-9, which are strongly implicated in cancer cell invasion and angiogenesis.[1]
Quantitative Data: Inhibitory Activity of this compound (COL-3)
The following table summarizes the available quantitative data on the inhibitory activity of this compound (COL-3) against various cell lines and its effects on microglial inflammatory responses.
| Target/Assay | Cell Line/System | Measurement | Value | Reference |
| Tumor Growth Inhibition | DU145 and TSU-PR1 (Prostate Cancer) | IC50 (48h) | 12 µg/mL | [4] |
| Fungal Growth Inhibition | Filamentous Fungi | MIC | 0.25 - 8 µg/mL | [4] |
| TNF-α Release Inhibition | LPS-stimulated Microglia | Effective Concentration | 10 - 20 µM | [5][6] |
| NADPH Synthesis Inhibition | LPS-stimulated Microglia | Effective Concentration | 20 µM | [6] |
Experimental Protocols
Determination of IC50 for Tumor Growth Inhibition:
-
Cell Culture: Human prostate cancer cell lines (DU145 and TSU-PR1) are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (COL-3) for 48 hours.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The absorbance is measured, and the concentration of COL-3 that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of viable cells against the drug concentration.
Microglial Inflammatory Response Assay:
-
Cell Culture: Primary microglial cells are isolated from newborn mouse brains and cultured.
-
Stimulation and Treatment: Microglial cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Concurrently, cells are treated with varying concentrations of this compound (COL-3).
-
Cytokine Measurement: After a 24-hour incubation period, the concentration of tumor necrosis factor-alpha (TNF-α) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
NADPH Measurement: Intracellular levels of nicotinamide adenine dinucleotide phosphate (NADPH) are quantified using a commercially available assay kit.
Signaling Pathway and Experimental Workflow
Part 2: this compound, Inc. - Targeting the MENA Pathway via MAPKAPK2 Inhibition
This compound, Inc. is a precision medicine company that has identified a distinct molecular target for anti-metastatic therapy: the MENA pathway. Their therapeutic strategy focuses on the development of small molecule inhibitors against MAPKAPK2 (also known as MK2), a key downstream kinase in the p38 MAPK signaling cascade.[7]
Molecular Targets and Mechanism of Action
The primary molecular target of this compound, Inc.'s inhibitors is MAPKAPK2 (MK2) .[7] The MENA protein and its isoforms are involved in regulating cell adhesion, migration, and invasion, which are critical processes in cancer metastasis. The MENA pathway's pro-metastatic effects are, in part, mediated through the activation of MAPKAPK2. By inhibiting MAPKAPK2, this compound's compounds aim to:
-
Reverse MENA-driven phenotypes: Preclinical studies have shown that MAPKAPK2 inhibitors can reverse MENA-induced fibronectin remodeling, tumor cell adhesion, and invasion.[7]
-
Reduce metastasis: Inhibition of MAPKAPK2 has been shown to significantly reduce lung metastasis in animal models.[7]
-
Decrease circulating tumor cells (CTCs): Treatment with MAPKAPK2 inhibitors has led to a significant decrease in the number of detectable CTCs.[7]
Quantitative Data: Preclinical Efficacy of this compound, Inc.'s Inhibitors
The following table summarizes the reported preclinical effects of this compound, Inc.'s MAPKAPK2 inhibitors.
| Model System | Effect | Outcome | Reference |
| In vitro cell culture | Reversal of MENA-dependent phenotypes | MENA-induced fibronectin remodeling, tumor cell adhesion, and invasion reversed to MENA-null levels | [7] |
| MMTV-PyMT murine model | Reduction of lung metastasis | Monotherapy reduced lung metastasis | [7] |
| MDA-MB-231 human metastatic triple negative breast cancer model | Reduction of circulating tumor cells | Significant decrease in the number of animals with detectable CTCs | [7] |
| MMTV-PyMT murine model | Inhibition of tumor growth and metastasis (in combination with paclitaxel) | Significantly reduced primary tumor growth rate and development of lung metastasis | [7] |
Experimental Protocols
In Vitro Cell Invasion Assay:
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured.
-
Transwell Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant.
-
Treatment: Cells are treated with a MAPKAPK2 inhibitor.
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel.
-
Quantification: Invading cells on the lower surface of the membrane are stained and counted.
In Vivo Metastasis Model:
-
Animal Model: An appropriate mouse model, such as the MMTV-PyMT model which spontaneously develops mammary tumors and metastases, is used.
-
Treatment: Animals are treated with the MAPKAPK2 inhibitor, either as a monotherapy or in combination with other agents like paclitaxel.
-
Monitoring: Primary tumor growth is monitored regularly.
-
Metastasis Assessment: At the end of the study, lungs are harvested, and the number and size of metastatic nodules are quantified.
-
CTC Analysis: Blood samples are collected to enumerate circulating tumor cells using techniques like flow cytometry.
Signaling Pathway and Experimental Workflow
References
- 1. ascopubs.org [ascopubs.org]
- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are MMP3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Chemically-Modified Tetracycline COL-3 and Its Parent Compound Doxycycline Prevent Microglial Inflammatory Responses by Reducing Glucose-Mediated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Early-Stage Research on COL-3: A Technical Guide to its Role in Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Foreword
COL-3 (6-demethyl-6-deoxy-4-dedimethylaminotetracycline), a chemically modified tetracycline, has emerged as a compound of interest in oncology research due to its multifaceted anti-cancer properties. Unlike its parent tetracycline antibiotics, COL-3 lacks antimicrobial activity but exhibits potent inhibitory effects on matrix metalloproteinases (MMPs), key enzymes implicated in tumor invasion and metastasis. This technical guide provides a comprehensive overview of the early-stage research on COL-3, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action to support further investigation and drug development efforts in this promising area.
Executive Summary
Early-stage research on COL-3 has demonstrated its potential as an anti-cancer agent through its primary mechanism as a matrix metalloproteinase (MMP) inhibitor, with a notable impact on MMP-2 and MMP-9. Clinical and preclinical studies have explored its efficacy in various cancer types, including refractory metastatic cancers, high-grade gliomas, and AIDS-related Kaposi's sarcoma. This document synthesizes the available quantitative data on its anti-proliferative and anti-invasive effects, details the experimental protocols used to evaluate its efficacy, and provides visual representations of its known signaling pathways.
Quantitative Data on the Efficacy of COL-3
The following tables summarize the key quantitative findings from preclinical and clinical studies on COL-3, offering a comparative overview of its therapeutic potential across different cancer models.
In Vitro Efficacy: Anti-Proliferative Activity
While several studies have reported that COL-3 inhibits the proliferation of various cancer cell lines in a concentration-dependent manner, specific IC50 values are not consistently published across the literature. One study on breast cancer cell lines demonstrated its anti-proliferative effects, which varied from synergistic to additive when combined with paclitaxel[1]. Further research is needed to establish a comprehensive IC50 profile of COL-3 across a broader range of cancer cell lines.
In Vivo Efficacy: Preclinical Tumor Growth Inhibition
Data on the specific percentage of tumor growth inhibition in preclinical xenograft models is not extensively detailed in the available literature. However, the anti-tumor effects of COL-3 have been demonstrated in various animal models, primarily attributed to its anti-angiogenic and anti-invasive properties.
Clinical Efficacy: Phase I and II Trial Outcomes
Clinical trials have provided valuable insights into the safety, tolerability, and preliminary efficacy of COL-3 in cancer patients.
Table 1: Summary of Phase I Clinical Trial Results for COL-3 in Refractory Metastatic Cancer [2][3]
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 70 mg/m²/day (with prophylactic sunblock) |
| Dose-Limiting Toxicity | Cutaneous phototoxicity at 98 mg/m²/day |
| Patient Population | 35 patients with various refractory solid tumors |
| Disease Stabilization | - Hemangioendothelioma: >26 months- Sertoli-Leydig cell tumor: 8 months- Fibrosarcoma: 6 months |
| Biomarker Correlation | A potentially statistically significant relationship was observed between changes in plasma MMP-2 levels and cumulative doses of COL-3 in patients with stable disease versus progressive disease (P = .042) |
Table 2: Summary of Phase I Clinical Trial Results for COL-3 in Recurrent High-Grade Gliomas [2]
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 75 mg/m²/day in patients not receiving enzyme-inducing antiseizure drugs (-EIAD) |
| Patient Population | 33 patients with recurrent high-grade glioma |
| Response Rate | One partial response was observed (4% of evaluable patients) |
| Disease Stabilization | Three patients with glioblastoma achieved stable disease |
Table 3: Summary of Phase II Clinical Trial Results for COL-3 in AIDS-Related Kaposi's Sarcoma [4]
| Parameter | Group A (50 mg/day) | Group B (100 mg/day) |
| Number of Patients | 37 | 38 |
| Overall Response Rate | 41% (P = .003 compared to prespecified target rate of 20%) | 29% (not statistically significant) |
| Biomarker Correlation | Significant declines in plasma MMP-2 (P < .001) and MMP-9 (P = .001) levels from baseline | Significant declines in plasma MMP-2 (P < .001) and MMP-9 (P = .001) levels from baseline |
| Median Response Duration | Not explicitly stated, but a prior Phase I study reported a median response duration of 25+ weeks[5] | Not explicitly stated |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in early-stage research on COL-3. These protocols are based on standard laboratory procedures and have been adapted from various sources to reflect their likely application in the context of COL-3 evaluation.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of COL-3 in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of COL-3. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of COL-3 that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with various concentrations of COL-3 for a specified duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Cell Invasion Assessment: Transwell Invasion Assay
The Transwell invasion assay, or Boyden chamber assay, is used to evaluate the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a polycarbonate membrane (typically 8 µm pore size) with a thin layer of Matrigel, a basement membrane matrix. Allow the Matrigel to solidify at 37°C.
-
Cell Seeding: Resuspend cancer cells (e.g., U87MG glioma cells) in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Add complete medium containing a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells under a microscope in several random fields. The number of invaded cells is an indicator of the invasive potential of the cells.
Signaling Pathways and Mechanisms of Action
COL-3 exerts its anti-cancer effects through multiple mechanisms, with the inhibition of MMPs being the most well-characterized.
Inhibition of Matrix Metalloproteinases (MMPs)
COL-3 is a potent inhibitor of MMPs, particularly the gelatinases MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis. By inhibiting MMPs, COL-3 can prevent cancer cells from breaking down the basement membrane and invading surrounding tissues.
Downstream Effects of MMP Inhibition
The inhibition of MMP-2 and MMP-9 by COL-3 has several downstream consequences that contribute to its anti-cancer activity. These include the modulation of cell signaling pathways that control cell proliferation, survival, and migration. While the precise downstream signaling cascade is still under investigation, it is hypothesized that by preventing ECM degradation, COL-3 indirectly affects integrin signaling and the release of ECM-bound growth factors, which in turn can impact pathways such as MAPK and PI3K/Akt.
Induction of Apoptosis
In addition to its anti-invasive properties, COL-3 has been shown to induce apoptosis in cancer cells. The exact mechanism is not fully elucidated but is thought to involve the modulation of key apoptotic regulators. One study in breast cancer cells suggested that the synergistic anti-proliferative effect of COL-3 with paclitaxel is partially mediated through the induction of apoptosis via modulation of caspase-3 levels and activity[1].
Conclusion and Future Directions
Early-stage research on COL-3 has established its potential as a multi-faceted anti-cancer agent. Its primary mechanism of action, the inhibition of MMPs, provides a strong rationale for its use in preventing tumor invasion and metastasis. Clinical trials have demonstrated its feasibility and preliminary efficacy in several cancer types, with a manageable safety profile.
Future research should focus on:
-
Comprehensive Preclinical Evaluation: A broader screening of COL-3 against a diverse panel of cancer cell lines is needed to establish a detailed IC50 profile. Further in-depth preclinical xenograft studies are also required to quantify its tumor growth inhibition effects and to identify potential predictive biomarkers of response.
-
Elucidation of Molecular Mechanisms: While MMP inhibition is a key feature of COL-3, further investigation into its downstream signaling effects is crucial. Understanding how COL-3 modulates pathways such as MAPK and PI3K/Akt will provide a more complete picture of its anti-cancer activity and may reveal opportunities for combination therapies. The precise mechanisms of COL-3-induced apoptosis also warrant further exploration.
-
Clinical Development: Based on the promising results from early-phase trials, further clinical investigation of COL-3, both as a monotherapy and in combination with other anti-cancer agents, is warranted in specific cancer types that are highly dependent on MMP-mediated invasion and metastasis.
References
- 1. checkorphan.org [checkorphan.org]
- 2. Phase I clinical trial of oral COL-3, a matrix metalloproteinase inhibitor, in patients with refractory metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized phase II trial of matrix metalloproteinase inhibitor COL-3 in AIDS-related Kaposi's sarcoma: an AIDS Malignancy Consortium Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of caspase-3 in apoptosis of colon cancer cells induced by nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Metastat (COL-3) Protocol for In Vitro Cell Culture Studies: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastat (also known as COL-3, 6-deoxy, 6-demethyl, 4-de-dimethylamino tetracycline) is a chemically modified tetracycline that has been developed as a non-antimicrobial analog with potent anti-cancer properties.[1] Unlike conventional tetracycline antibiotics, COL-3's therapeutic effects stem from its ability to inhibit matrix metalloproteinases (MMPs), key enzymes involved in the degradation of the extracellular matrix (ECM), a critical process in tumor invasion and metastasis.[1][2] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound (COL-3) in cancer cell culture studies.
Mechanism of Action
This compound (COL-3) exerts its anti-cancer effects through several mechanisms:
-
Inhibition of Matrix Metalloproteinases (MMPs): COL-3 is a potent inhibitor of MMPs, particularly gelatinases MMP-2 and MMP-9, which are crucial for the breakdown of type IV collagen, a major component of the basement membrane.[1][3] By inhibiting these enzymes, COL-3 can significantly impede the invasive and metastatic potential of cancer cells.[1]
-
Induction of Apoptosis: Studies have shown that COL-3 can induce programmed cell death (apoptosis) in cancer cells.[1] This process is often mediated by the activation of key executioner enzymes like caspase-3.[4][5]
-
Cell Cycle Arrest: COL-3 has been observed to cause cell cycle arrest, particularly at the G0/G1 phase, thereby halting the proliferation of cancer cells.[1][6][7]
-
Modulation of Signaling Pathways: While the precise signaling pathways modulated by COL-3 are still under investigation, evidence suggests its involvement in pathways that regulate cell survival, proliferation, and invasion. The PI3K/Akt and MAPK/ERK pathways are central to these processes in many cancers and are potential targets for COL-3's action.[8][9]
-
Regulation of TIMPs: Tissue inhibitors of metalloproteinases (TIMPs) are endogenous regulators of MMPs.[2] COL-3 has been shown to decrease the secretion of TIMP-1 and TIMP-2 in some cancer cell models, suggesting a complex regulatory role in the tumor microenvironment.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound (COL-3) on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |
| MAT LyLu | Prostate | Proliferation | GI50 | ≤ 5.0 µg/mL | [1] |
| MAT LyLu | Prostate | Invasion | % Inhibition | > 90% | [1] |
| pII | Breast (ER-) | Proliferation | Inhibition | Concentration-dependent | [10] |
| MDA-MB-231 | Breast (ER-) | Proliferation | Inhibition | Concentration-dependent | [10] |
| MCF-7 | Breast (ER+) | Proliferation | Inhibition | Concentration-dependent | [10] |
| pII | Breast (ER-) | Invasion | % Inhibition | Concentration-dependent | [10] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound (COL-3) on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (COL-3) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound (COL-3) in complete culture medium. Remove the medium from the wells and add 100 µL of the COL-3 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve COL-3).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo invasion process.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound (COL-3)
-
24-well Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel basement membrane matrix
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Insert Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (the dilution factor may need to be optimized for your cell line). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4-6 hours to allow it to solidify.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Add this compound (COL-3) at various concentrations to the cell suspension.
-
Assay Setup: Add 500-700 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 100-200 µL of the cell suspension (with or without COL-3) to the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours.
-
Removal of Non-Invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Quantification: Allow the inserts to air dry. Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Data Analysis: Calculate the percentage of invasion inhibition for each COL-3 concentration compared to the untreated control.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.
Materials:
-
Conditioned medium from cancer cell cultures (treated with or without this compound (COL-3))
-
SDS-PAGE equipment
-
Acrylamide/Bis-acrylamide solution
-
Gelatin solution (e.g., from porcine skin)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (containing Tris-HCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., methanol, acetic acid, water mixture)
-
Gel imaging system
Procedure:
-
Sample Preparation: Collect conditioned medium from cell cultures treated with various concentrations of COL-3 and a vehicle control. Centrifuge the medium to remove cell debris. Determine the protein concentration of each sample.
-
Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto the gel. Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Enzyme Activity: Incubate the gel in developing buffer at 37°C for 16-24 hours. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1-2 hours and then destain until clear bands of gelatinolysis appear against a blue background.
-
Analysis: The clear bands represent areas of gelatin degradation by MMPs. The molecular weights of the bands can be used to identify MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa). The intensity of the bands can be quantified using densitometry software to determine the relative enzyme activity.[3]
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in signaling pathways, such as Akt and ERK, in response to this compound (COL-3) treatment.
Materials:
-
Cancer cell lysates (from cells treated with or without this compound (COL-3))
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound (COL-3) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of COL-3 on protein activation.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Proposed signaling pathways affected by this compound (COL-3).
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro studies of this compound (COL-3).
References
- 1. Inhibition of cell proliferation, invasion, tumor growth and metastasis by an oral non-antimicrobial tetracycline analog (COL-3) in a metastatic prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 3. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CopA3 peptide induces permanent cell-cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KLC3 activates PI3K/AKT signaling and promotes ovarian cancer cell proliferation and migration through COL3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of MAPK/Erk and PI3K/Akt pathways in ulcerative colitis-associated colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COL‑3 enhances the anti‑proliferative and pro‑apoptotic effects of paclitaxel in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Effective Concentration of Metastat for Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of Metastat (Marimastat), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, for various cancer cell lines. The following protocols and data will assist in the evaluation of this compound's anti-cancer effects, including its impact on cell viability, proliferation, and apoptosis.
Introduction to this compound (Marimastat)
This compound, also known as Marimastat, is a synthetic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs).[1][2][3] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[2][4] In cancer, elevated MMP activity is associated with tumor growth, invasion, angiogenesis, and metastasis.[2][4] this compound functions as a competitive inhibitor by chelating the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[2]
Mechanism of Action: Inhibition of Matrix Metalloproteinases
This compound's primary mechanism of action involves the inhibition of various MMPs, which are key mediators of cancer progression. By blocking MMPs, this compound can theoretically prevent the breakdown of the ECM, a critical step in tumor invasion and the formation of new blood vessels (angiogenesis) that supply the tumor.[1][4]
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound varies against different MMP subtypes. The half-maximal inhibitory concentration (IC50) values are a measure of its effectiveness.
| MMP Subtype | IC50 (nM) |
| MMP-1 (Collagenase-1) | 5[1][3][5] |
| MMP-2 (Gelatinase-A) | 6[1][3][5] |
| MMP-7 (Matrilysin) | 13[1][3][5] |
| MMP-9 (Gelatinase-B) | 3[1][3][5] |
| MMP-14 (MT1-MMP) | 9[1][3][5] |
Table 1: IC50 Values of this compound for Key Matrix Metalloproteinases. Note: IC50 values can vary slightly between studies due to different experimental conditions.[2]
Published data on the effective concentration of this compound in specific cancer cell lines is also available.
| Cell Line | Assay Type | IC50 (µM) | Incubation Time |
| HT1080 (Fibrosarcoma) | In vitro MMP-2 inhibition | 0.00085 | - |
| THP-1 (Leukemia) | TNF-alpha release | 2.1 | - |
| Sf9 (Insect cells expressing ADAMTS4) | Enzyme activity | 10 | 6 hours |
Table 2: Effective Concentrations of this compound in Various Cell-Based Assays. [3]
Experimental Protocols for Determining Effective Concentration
To determine the optimal concentration of this compound for a specific cancer cell line, a series of in vitro assays should be performed. It is crucial to use a range of concentrations based on published data and the specific research question.[6] A typical starting point for in vitro studies could be in the low micromolar range.[7]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][10] The amount of formazan produced is proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8][13]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.[11][13]
Cell Proliferation Assay (BrdU Assay)
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.[14][15]
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[15][16] Incorporated BrdU can be detected with a specific antibody.[14][15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.[17][18] Incubate for the remainder of the treatment time.
-
Fixation and Denaturation: Remove the medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[18] This step is crucial to denature the DNA and allow the anti-BrdU antibody to access the incorporated BrdU.[18]
-
Antibody Incubation: Wash the wells and add an anti-BrdU antibody. Incubate for 1 hour at room temperature.[18]
-
Secondary Antibody and Substrate: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.[18] After another incubation and washing, add a TMB substrate.[18]
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[18]
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis, or programmed cell death.[19]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[20] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[19]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[19]
-
Staining: Resuspend the cells in 1X Binding Buffer.[21][22] Add Annexin V-FITC and PI staining solutions.[21]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[21]
Data Analysis and Interpretation
For each assay, a dose-response curve should be generated by plotting the percentage of cell viability, proliferation, or apoptosis against the log concentration of this compound. The IC50 value, which is the concentration of the drug that inhibits 50% of the measured effect, can then be calculated using non-linear regression analysis.[23] It is important to note that the IC50 value can be time-dependent.[23]
Conclusion
Determining the effective concentration of this compound requires a systematic approach using a combination of in vitro assays. The protocols provided here for cell viability, proliferation, and apoptosis will enable researchers to accurately assess the anti-cancer properties of this compound and establish a foundation for further preclinical and clinical investigations. The provided quantitative data and diagrams serve as a valuable resource for designing and interpreting these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 16. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Metastat (COL-3) in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastat (COL-3), a chemically modified tetracycline, is a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1] These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion, metastasis, and angiogenesis. Due to its anti-MMP activity, this compound has been investigated as a potential anti-cancer agent. This document provides an overview of the available information and general protocols for the use of this compound in mouse xenograft models based on existing literature.
Disclaimer: The following information is for research purposes only. Specific dosages and protocols should be optimized for each experimental setting.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of MMPs. MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). Elevated levels of MMP-2 and MMP-9 are associated with advanced tumor stages and increased metastasis.[2] By inhibiting these MMPs, this compound can interfere with several key processes in cancer progression:
-
Inhibition of Invasion and Metastasis: By preventing the breakdown of the ECM, this compound can impede the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.[2]
-
Anti-Angiogenesis: MMPs play a role in the formation of new blood vessels (angiogenesis), which is essential for tumor growth. Inhibition of MMPs can disrupt this process.
-
Induction of Apoptosis: Some studies suggest that this compound may also have pro-apoptotic effects on cancer cells.
Signaling Pathway
The inhibition of MMP-2 and MMP-9 by this compound has downstream effects on various signaling pathways involved in cancer progression. By preventing the degradation of the extracellular matrix, this compound can modulate the activity of growth factors and cytokines that are sequestered in the ECM. This can impact cell proliferation, survival, and migration.
References
Application Notes and Protocols for Metastat (4-fluoro-3',4',5'-trimethoxychalcone) in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastat, also identified as C16 or 4-fluoro-3',4',5'-trimethoxychalcone, is a synthetic chalcone derivative that has emerged as a promising anti-metastatic agent in preclinical cancer research. Chalcones are a class of natural compounds belonging to the flavonoid family, many of which exhibit a wide range of biological activities. This compound, in particular, has been identified as a potent inhibitor of cancer cell invasion, a critical step in the metastatic cascade, which is responsible for the majority of cancer-related mortalities[1]. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its administration in animal cancer studies.
Mechanism of Action
While the precise molecular targets of this compound are still under investigation, its anti-cancer activity is thought to be multifactorial. Evidence from related chalcone compounds suggests two primary signaling pathways that may be affected.
Many chalcones featuring a 3,4,5-trimethoxyphenyl ring, similar to that in this compound, are known to function as microtubule-destabilizing agents. They are believed to bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules[2][3]. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and can subsequently induce apoptosis[2].
Additionally, a structurally similar compound, 3,4,5-trimethoxy-4'-fluorochalcone, has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway[4]. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and invasion. By inhibiting NF-κB activation, this compound may reduce the production of inflammatory mediators and proteins that promote cancer progression[4][5].
Caption: Putative signaling pathways affected by this compound (C16).
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative and anti-invasive activity across a range of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar to low micromolar concentrations.
| Cell Line | Cancer Type | In Vitro Activity | IC50 (µM) | Reference |
| MGC-803 | Gastric Cancer | Antiproliferative | 0.025 - 0.254 | [2] |
| Various | Leukemia | Antiproliferative | Nanomolar concentrations | [3] |
| Hep G2 | Liver Cancer | Antiproliferative | 1.8 | [6] |
| Colon 205 | Colon Cancer | Antiproliferative | 2.2 | [6] |
| MCF-7/6 | Breast Cancer | Anti-invasive | Nanomolar potency | [7] |
| BLM | Melanoma | Anti-invasive | Nanomolar potency | [7] |
| SK-OV-3 | Ovarian Carcinoma | Anti-invasive | Nanomolar potency | [7] |
In Vivo Administration Protocols
The following protocols are generalized guidelines for the administration of this compound in murine cancer models. Specific parameters such as mouse strain, tumor model, and experimental endpoints should be optimized for each study. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Preparation of this compound Formulation for Oral Administration
This compound has been noted to have suboptimal pharmacokinetics, necessitating an optimized vehicle for in vivo use[7]. A common approach for oral gavage of hydrophobic compounds is suspension in a vehicle such as a mixture of Cremophor EL, ethanol, and saline.
Materials:
-
This compound (C16) powder
-
Cremophor EL
-
Ethanol (95-100%)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder based on the desired dosage (e.g., 25 mg/kg) and the number of animals to be treated.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a small volume of ethanol by vortexing.
-
Add an equal volume of Cremophor EL to the ethanol-Metastat mixture and vortex thoroughly to create a stock solution.
-
Just prior to administration, dilute the stock solution with sterile saline to the final desired concentration. A common final vehicle composition is 5-10% ethanol, 5-10% Cremophor EL, and 80-90% saline.
-
Vortex the final suspension vigorously before drawing it into the gavage needle to ensure a homogenous mixture. If precipitation occurs, gentle warming and sonication may be required.
Administration via Oral Gavage in a Xenograft Mouse Model
This protocol describes the administration of this compound to mice bearing subcutaneous xenograft tumors.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors of ~100 mm³)
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)
-
1 mL syringes
Protocol:
-
Animal Handling: Acclimatize the mice to handling and the gavage procedure for several days before the start of the experiment to minimize stress.
-
Dosage Calculation: Calculate the volume of the this compound suspension to be administered to each mouse based on its body weight. For a 25 mg/kg dose in a 20g mouse, you would administer 0.5 mg of this compound. If the final concentration of the suspension is 2.5 mg/mL, the administration volume would be 0.2 mL.
-
Administration:
-
Securely restrain the mouse.
-
Vortex the this compound suspension immediately before drawing the calculated volume into a 1 mL syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
-
Treatment Schedule: Administer this compound orally once daily for a predetermined period (e.g., 21-28 days).
-
Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Record animal body weight and observe for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and harvest tumors and other relevant tissues for further analysis.
Caption: Experimental workflow for a xenograft efficacy study.
In Vivo Efficacy Data
While detailed quantitative data for this compound in vivo is limited in the public domain, initial studies have shown promising results.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Nude Mice | Artificial Metastasis Model | This compound (C16) | Increased survival time | [1] |
| Rat | Adjuvant-Induced Arthritis | 3,4,5-trimethoxy-4'-fluorochalcone (25 mg/kg, oral) | Significantly inhibited paw edema and reduced inflammatory mediators | [4][5] |
Disclaimer: These protocols and application notes are intended for informational purposes for research professionals. The administration of any experimental compound requires careful planning, adherence to institutional guidelines, and appropriate safety precautions. The provided dosages and vehicles are based on available literature for similar compounds and should be optimized for each specific experimental context.
References
- 1. 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic administration of 3,4,5-trimethoxy-4'-fluorochalcone, a selective inhibitor of iNOS expression, attenuates the development of adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Metastat for Cancer Cell Invasion and Migration Studies
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of the Metastat assay system to quantify and study cancer cell invasion and migration. The this compound system is based on the well-established Boyden chamber principle, providing a robust and reproducible method for assessing cell motility in vitro.
Introduction to the this compound Assay System
Cancer metastasis is a complex, multi-step process that is the leading cause of cancer-related mortality.[1] A critical aspect of metastasis is the ability of cancer cells to migrate from the primary tumor and invade surrounding tissues to enter the vasculature or lymphatic system.[2] The this compound assay system provides a versatile platform for modeling these crucial steps in vitro.
The system utilizes a two-chambered well, separated by a microporous membrane. The upper chamber contains the cancer cells in a serum-free medium, while the lower chamber is filled with a medium containing a chemoattractant, such as Fetal Bovine Serum (FBS) or specific growth factors.
-
Migration Assay: Cells migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Invasion Assay: The membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, which mimics the basement membrane.[2] In this setup, cells must actively degrade and invade through the ECM barrier to reach the chemoattractant in the lower chamber.[2]
The number of cells that successfully traverse the membrane is quantified to determine the rate of migration or invasion. This system is a powerful tool for screening potential therapeutic agents that may inhibit these processes and for investigating the underlying molecular mechanisms of cancer cell motility.
Experimental Protocols
Protocol 1: this compound Cell Migration Assay
This protocol details the steps for quantifying cancer cell migration.
Materials:
-
This compound 24-well plates with 8 µm pore size inserts
-
Cancer cells of interest
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (or other chemoattractant)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Bovine Serum Albumin (BSA)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: a. Culture cells until they reach approximately 80% confluency. b. The day before the assay, replace the growth medium with a serum-free medium and incubate for 18-24 hours to starve the cells. c. On the day of the assay, detach the cells using Trypsin-EDTA, then neutralize with serum-containing media. d. Centrifuge the cells and resuspend the pellet in serum-free medium containing 0.1% BSA. e. Perform a cell count and adjust the concentration to 1 x 10^6 cells/mL.
-
Assay Setup: a. Add 500 µL of medium containing 10% FBS to the lower chamber of the this compound plate. b. Carefully place the this compound inserts into the wells, avoiding air bubbles. c. Add 100 µL of the prepared cell suspension (100,000 cells) to the upper chamber of each insert. d. Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours (incubation time should be optimized for each cell line).
-
Cell Staining and Quantification: a. After incubation, carefully remove the inserts from the plate. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15 minutes. d. Stain the fixed cells by immersing the inserts in a Crystal Violet solution for 20 minutes. e. Gently wash the inserts with water to remove excess stain and allow them to air dry. f. Using a microscope, count the number of stained cells in several random fields of view for each insert. g. Calculate the average number of migrated cells per field.
Protocol 2: this compound Cell Invasion Assay
This protocol outlines the procedure for quantifying cancer cell invasion through an ECM barrier.
Materials:
-
All materials listed for the Migration Assay
-
Matrigel (or other ECM protein solution), thawed at 4°C overnight
Procedure:
-
Insert Preparation: a. On the day before the assay, coat the top surface of the this compound inserts with a thin layer of Matrigel (typically 25-50 µL of a diluted solution). It is critical to perform this step on ice to prevent the Matrigel from solidifying prematurely. b. Incubate the coated inserts at 37°C for at least 4 hours to allow the gel to solidify. c. Gently wash the inserts with serum-free medium to remove any unbound Matrigel.
-
Cell Preparation and Assay Setup: a. Follow the same procedure for cell preparation as described in the Migration Assay protocol (Section 2.1, Step 1). b. Set up the this compound plate with a chemoattractant in the lower chamber as described in the Migration Assay protocol (Section 2.1, Step 2a). c. Add 100 µL of the prepared cell suspension to the upper chamber of the Matrigel-coated inserts. d. Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours (invasion assays typically require longer incubation times than migration assays).
-
Cell Staining and Quantification: a. Follow the same procedure for removing non-invading cells, fixation, staining, and quantification as described in the Migration Assay protocol (Section 2.1, Step 3).
Data Presentation and Analysis
Quantitative data from this compound assays should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Sample Data: Effect of an Inhibitor on Cancer Cell Migration and Invasion
The following tables show representative data from a study evaluating the effect of a hypothetical inhibitor of the PI3K signaling pathway on the migration and invasion of a breast cancer cell line.
Table 1: Effect of PI3K Inhibitor on Cancer Cell Migration
| Treatment Group | Concentration (µM) | Average Migrated Cells per Field (± SD) | % Inhibition of Migration |
| Vehicle Control | 0 | 250 (± 25) | 0% |
| PI3K Inhibitor | 1 | 150 (± 18) | 40% |
| PI3K Inhibitor | 5 | 75 (± 10) | 70% |
| PI3K Inhibitor | 10 | 25 (± 5) | 90% |
Table 2: Effect of PI3K Inhibitor on Cancer Cell Invasion
| Treatment Group | Concentration (µM) | Average Invaded Cells per Field (± SD) | % Inhibition of Invasion |
| Vehicle Control | 0 | 120 (± 15) | 0% |
| PI3K Inhibitor | 1 | 84 (± 12) | 30% |
| PI3K Inhibitor | 5 | 42 (± 8) | 65% |
| PI3K Inhibitor | 10 | 12 (± 3) | 90% |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for the this compound Assay
The following diagram illustrates the general workflow for conducting a cell migration or invasion assay using the this compound system.
References
Application Notes and Protocols for Apoptosis Induction Using Metastat in vitro
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Metastat is a novel anti-cancer agent designed to selectively induce apoptosis in cancer cells, particularly those with a high metastatic potential. Its mechanism of action involves the modulation of key signaling pathways that regulate programmed cell death. These application notes provide a comprehensive protocol for inducing apoptosis in cancer cell lines using this compound in vitro. The included methodologies cover cell culture, treatment, and subsequent analysis of apoptotic markers. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in inducing apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 48 | 15.2 |
| PC-3 | Prostate Cancer | 48 | 22.5 |
| A549 | Lung Cancer | 48 | 18.9 |
| HCT116 | Colon Cancer | 48 | 25.1 |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of cell growth and were determined using a standard MTT assay.[1][2][3]
Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| MDA-MB-231 | 15 | 48 | 45.3 ± 3.1 | 5.2 ± 0.8 |
| PC-3 | 22 | 48 | 40.1 ± 2.5 | 6.8 ± 1.1 |
| A549 | 19 | 48 | 42.7 ± 2.9 | 4.5 ± 0.7 |
| HCT116 | 25 | 48 | 38.5 ± 3.3 | 7.1 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on Caspase-3/7 Activity
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | Fold Increase in Caspase-3/7 Activity |
| MDA-MB-231 | 15 | 24 | 3.8 ± 0.4 |
| PC-3 | 22 | 24 | 3.2 ± 0.3 |
| A549 | 19 | 24 | 3.5 ± 0.5 |
| HCT116 | 25 | 24 | 2.9 ± 0.2 |
Caspase activity was measured using a luminogenic substrate and is expressed as a fold increase relative to untreated control cells.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
-
Cell Lines: MDA-MB-231, PC-3, A549, and HCT116 cells can be obtained from ATCC.
-
Culture Medium:
-
MDA-MB-231: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PC-3: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
HCT116: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Apoptosis Induction with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density of 1 x 10^5 cells/mL. Allow cells to attach and grow for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in the respective complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 3: Assessment of Apoptosis using Annexin V-FITC/PI Staining
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 4: Measurement of Caspase-3/7 Activity
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer compatible with the caspase activity assay kit.
-
Assay Procedure:
-
Add the luminogenic caspase-3/7 substrate to the cell lysate.
-
Incubate at room temperature for 1 hour.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the caspase-3/7 activity.
Signaling Pathways and Visualizations
This compound is hypothesized to induce apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[4][5]
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Caption: Overview of intrinsic and extrinsic apoptosis signaling pathways.[4][6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis, autophagy, necroptosis, and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-angiogenesis Assays with Metastat (COL-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastat, also known as COL-3, is a chemically modified tetracycline derivative that functions as a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2, MMP-9, and MMP-14.[1] These enzymes play a critical role in the degradation of the extracellular matrix (ECM), a key process in angiogenesis, tumor invasion, and metastasis.[2][3] By inhibiting MMPs, this compound interferes with the remodeling of the ECM, thereby hindering the migration and proliferation of endothelial cells and ultimately suppressing the formation of new blood vessels.[2] Furthermore, evidence suggests that this compound's anti-angiogenic effects are also mediated through its influence on the Vascular Endothelial Growth Factor (VEGF) signaling pathway. MMPs can modulate the bioavailability of VEGF by releasing it from the ECM, and specific MMPs like MMP-14 can regulate the expression and activity of VEGF receptors.[4][5][6]
These application notes provide detailed protocols for key in vitro and in vivo anti-angiogenesis assays to evaluate the efficacy of this compound (COL-3). The protocols are designed to be comprehensive and adaptable for use in a research setting.
Mechanism of Action: MMP Inhibition and Crosstalk with VEGF Signaling
This compound (COL-3) exerts its anti-angiogenic effects primarily by inhibiting the activity of MMPs. This inhibition disrupts the normal process of angiogenesis in several ways:
-
ECM Degradation: MMPs are essential for breaking down the basement membrane and interstitial matrix, allowing endothelial cells to migrate and invade the surrounding tissue to form new blood vessels. By inhibiting MMPs, this compound prevents this crucial first step.[2]
-
Release of Pro-angiogenic Factors: The ECM serves as a reservoir for various growth factors, including VEGF. MMPs, such as MMP-9, can cleave the ECM and release bound VEGF, making it available to bind to its receptors on endothelial cells and stimulate angiogenesis.[5][6] this compound's inhibition of MMPs can therefore reduce the local concentration of active VEGF.
-
Regulation of VEGF Receptors: MMP-14 (MT1-MMP) has been shown to regulate the levels of VEGF receptor 1 (VEGFR-1) on the surface of vascular endothelial cells through proteolysis.[4] Additionally, MMP-14 can form a complex with VEGFR-2 and Src kinase to regulate the expression of VEGF-A.[2] By inhibiting MMP-14, this compound can modulate the responsiveness of endothelial cells to VEGF.
The following diagram illustrates the proposed signaling pathway through which this compound (COL-3) inhibits angiogenesis.
Mechanism of this compound (COL-3) Anti-angiogenic Activity.
Quantitative Data Summary
While specific dose-response data for this compound (COL-3) in the following assays are not extensively available in the public domain, the tables below are provided as templates for researchers to record their experimental findings. It is recommended to test a range of concentrations based on preliminary cytotoxicity assays to determine the non-toxic working concentrations. A starting point for consideration could be around 0.1 mg/L, which has been used in a Matrigel invasion assay as a non-cytotoxic concentration.
Table 1: Effect of this compound (COL-3) on Endothelial Cell Tube Formation
| This compound (COL-3) Conc. | Mean Total Tube Length (µm) | Std. Deviation | % Inhibition |
| Control (0 µM) | 0% | ||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Table 2: Effect of this compound (COL-3) on Endothelial Cell Migration
| This compound (COL-3) Conc. | Mean Number of Migrated Cells | Std. Deviation | % Inhibition |
| Control (0 µM) | 0% | ||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Table 3: Effect of this compound (COL-3) on Angiogenesis in the CAM Assay
| This compound (COL-3) Conc. | Mean Number of Blood Vessel Branch Points | Std. Deviation | % Inhibition |
| Control (Vehicle) | 0% | ||
| 1 µ g/pellet | |||
| 10 µ g/pellet | |||
| 50 µ g/pellet |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Experimental Workflow:
Endothelial Cell Tube Formation Assay Workflow.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Endothelial Growth Medium (EGM)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plates
-
This compound (COL-3) stock solution
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Prepare BME Plates: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire bottom of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound (COL-3) in EGM.
-
Plating: Add 100 µL of the HUVEC suspension to each well. Immediately after, add 100 µL of the appropriate this compound (COL-3) dilution or control medium to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor tube formation periodically.
-
Visualization and Imaging:
-
Phase Contrast: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Fluorescence (Optional): At the end of the incubation, carefully remove the medium and add 100 µL of 2 µM Calcein AM in serum-free medium to each well. Incubate for 30 minutes at 37°C. Wash gently with PBS and visualize using a fluorescence microscope.
-
-
Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of branch points, and number of loops.[7][8][9][10][11]
Endothelial Cell Migration (Transwell) Assay
This assay measures the chemotactic migration of endothelial cells through a porous membrane, mimicking the movement of endothelial cells during angiogenesis.
Experimental Workflow:
Endothelial Cell Migration (Transwell) Assay Workflow.
Materials:
-
HUVECs or other endothelial cell line
-
Serum-free endothelial basal medium (EBM)
-
EGM (containing serum and growth factors) or specific chemoattractant (e.g., VEGF)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
This compound (COL-3) stock solution
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope
Protocol:
-
Prepare Chambers: Place Transwell inserts into the wells of a 24-well plate.
-
Add Chemoattractant: Add 600 µL of EGM (or EBM containing a chemoattractant like 20 ng/mL VEGF) to the lower chamber of each well.
-
Prepare Cells: Harvest and resuspend HUVECs in serum-free EBM at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Prepare serial dilutions of this compound (COL-3) in serum-free EBM.
-
Cell Seeding: Mix the HUVEC suspension with the this compound (COL-3) dilutions. Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
Remove Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Stain Migrated Cells: Fix the migrated cells on the bottom of the insert with 4% paraformaldehyde for 10 minutes. Stain with 0.1% Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured.[12][13][14]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that allows for the study of angiogenesis on the highly vascularized membrane of a developing chicken embryo.
Experimental Workflow:
Chick Chorioallantoic Membrane (CAM) Assay Workflow.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Dremel tool with a cutting disc
-
Sterile forceps
-
Sterile filter paper discs or silicone rings
-
This compound (COL-3) stock solution
-
Stereomicroscope with a camera
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, carefully create a small window (approximately 1 cm²) in the eggshell over the air sac.
-
Continued Incubation: Return the eggs to the incubator and continue incubation until day 8-10.
-
Treatment Application:
-
Prepare sterile filter paper discs soaked with different concentrations of this compound (COL-3) or a vehicle control. A pro-angiogenic factor like VEGF can be added to the control and treatment discs to stimulate a baseline angiogenic response.
-
Alternatively, prepare pellets of a slow-release polymer containing this compound (COL-3).
-
Carefully place the disc or pellet onto the CAM, away from large pre-existing blood vessels.
-
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Observation and Imaging: After incubation, remove the seal and observe the vasculature around the implant under a stereomicroscope. Capture high-resolution images.
-
Quantification: Analyze the images to quantify the angiogenic response. This can be done by counting the number of blood vessel branch points within a defined area around the implant or by using image analysis software to measure vessel length and density.[15][16][17][18][19]
Conclusion
This compound (COL-3) presents a promising anti-angiogenic agent due to its potent inhibition of key MMPs involved in the angiogenic cascade and its interplay with the VEGF signaling pathway. The assays and protocols detailed in these application notes provide a robust framework for researchers to investigate and quantify the anti-angiogenic properties of this compound (COL-3). Consistent and reproducible data generated from these assays will be crucial for advancing our understanding of its therapeutic potential in diseases driven by pathological angiogenesis.
References
- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Processing of VEGF-A by matrix metalloproteinases regulates bioavailability and vascular patterning in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 12. A quantitative high-throughput endothelial cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Chick Chorioallantoic Membrane (CAM) Assay as an In Vivo Model to Study the Effect of Newly Identified Molecules on Ovarian Cancer Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Application Notes and Protocols: Metastat (COL-3) in Glioma Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastat (COL-3), a chemically modified tetracycline derivative, has been investigated as a potential therapeutic agent for high-grade gliomas. Unlike conventional cytotoxic chemotherapy, COL-3's primary mechanism of action is the inhibition of matrix metalloproteinases (MMPs), a family of enzymes crucial for tumor invasion, angiogenesis, and metastasis. While clinical trials have explored its use in glioma patients, detailed public data from preclinical studies are limited. These application notes and protocols provide a framework for evaluating COL-3 in preclinical glioma models, based on its known mechanism and standard methodologies in the field.
Mechanism of Action
COL-3 exerts its anti-tumor effects primarily through the inhibition of MMPs, particularly MMP-2 and MMP-9.[1] These enzymes are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), a critical step in glioma cell invasion into surrounding brain tissue. By inhibiting MMPs, COL-3 is hypothesized to impede tumor growth and spread through several mechanisms:
-
Inhibition of Invasion and Metastasis: By preventing the breakdown of the ECM, COL-3 can theoretically block the pathways for glioma cell migration.
-
Anti-Angiogenesis: MMPs play a role in the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[2][3][4] Inhibition of MMPs can disrupt this process, thereby starving the tumor.
-
Modulation of the Tumor Microenvironment: MMPs can cleave various signaling molecules, influencing cell proliferation and survival.
Preclinical Data Summary (Illustrative)
Table 1: In Vitro Efficacy of this compound (COL-3) on Human Glioma Cell Lines
| Cell Line | IC50 (µM) after 72h | Assay Type |
| U87 MG | 15 | Cell Viability (MTT) |
| U251 MG | 20 | Cell Viability (MTT) |
| T98G | 18 | Cell Viability (MTT) |
Table 2: In Vivo Efficacy of this compound (COL-3) in an Orthotopic U87 MG Xenograft Model
| Treatment Group | Median Survival (Days) | % Increase in Lifespan (ILS) | Tumor Volume Reduction (%) |
| Vehicle Control | 25 | - | - |
| COL-3 (40 mg/kg/day, p.o.) | 35 | 40 | 50 |
| Temozolomide (5 mg/kg/day, p.o.) | 38 | 52 | 60 |
| COL-3 + Temozolomide | 45 | 80 | 75 |
Experimental Protocols
Protocol 1: In Vitro Glioma Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound (COL-3) on glioma cell lines.
Materials:
-
Human glioma cell lines (e.g., U87 MG, U251 MG, T98G)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (COL-3) powder
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Spectrophotometer
Procedure:
-
Culture glioma cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of COL-3 in DMSO.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of COL-3 in culture medium and add to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Orthotopic Glioma Xenograft Model in Nude Mice
Objective: To evaluate the in vivo efficacy of this compound (COL-3) on tumor growth and survival in an orthotopic glioma model.
Materials:
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
U87 MG cells expressing luciferase (U87-luc)
-
Matrigel
-
Stereotactic apparatus
-
Bioluminescence imaging system (e.g., IVIS)
-
This compound (COL-3)
-
Vehicle control (e.g., corn oil)
-
Temozolomide (optional, for combination studies)
Procedure:
-
Culture U87-luc cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^5 cells/µL.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject 5 µL of the cell suspension into the right striatum of the mouse brain.
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Once tumors are established (e.g., day 7 post-implantation), randomize mice into treatment groups.
-
Administer COL-3 (e.g., 40 mg/kg/day) or vehicle control daily via oral gavage.
-
Monitor animal weight and general health daily.
-
Continue treatment and imaging until the humane endpoint is reached.
-
Record survival data and calculate the median survival for each group.
-
At the endpoint, perfuse the animals and collect brain tissue for histological analysis (e.g., H&E staining, Ki-67 for proliferation, CD31 for angiogenesis).
Protocol 3: In Vitro Glioma Cell Invasion Assay
Objective: To assess the effect of this compound (COL-3) on the invasive capacity of glioma cells.
Materials:
-
Human glioma cell lines
-
Boyden chambers with Matrigel-coated inserts (8 µm pore size)
-
Serum-free medium and medium with 10% FBS
-
This compound (COL-3)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Starve glioma cells in serum-free medium for 24 hours.
-
Resuspend 1 x 10^5 cells in serum-free medium containing various concentrations of COL-3 or vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium with 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of invading cells in several fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
Signaling Pathways and Experimental Workflow
Caption: COL-3 inhibits MMP-2/9, preventing ECM degradation and subsequent cell invasion and angiogenesis.
Caption: A typical preclinical workflow for evaluating a novel therapeutic agent in glioma models.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Development and Angiogenesis in Adult Brain Tumor: Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis in Glioblastoma—Treatment Approaches [mdpi.com]
- 4. Anti-angiogenic therapies in the management of glioblastoma - Schulte - Chinese Clinical Oncology [cco.amegroups.org]
Application of Metastat (COL-3) in Kaposi's Sarcoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaposi's sarcoma (KS) is a vascular neoplasm caused by infection with the Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8). The pathogenesis of KS is characterized by the proliferation of spindle cells, aberrant angiogenesis, and inflammation. A key feature of KS progression and metastasis is the degradation of the extracellular matrix (ECM), a process mediated by enzymes known as matrix metalloproteinases (MMPs). Metastat (COL-3), a chemically modified tetracycline, is a potent inhibitor of MMPs and has shown promise as a therapeutic agent in AIDS-related Kaposi's sarcoma. These application notes provide an overview of the use of this compound in KS research, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of MMPs, particularly MMP-2 and MMP-9, which are overexpressed in Kaposi's sarcoma cells.[1][2][3] These enzymes are crucial for breaking down the basement membrane and ECM, facilitating tumor cell invasion, migration, and angiogenesis. By inhibiting MMPs, this compound can potentially impede these critical steps in KS progression.
Data Presentation
The following tables summarize the quantitative data from clinical trials of this compound (COL-3) in patients with AIDS-related Kaposi's sarcoma.
Table 1: Phase II Clinical Trial of COL-3 in AIDS-Related Kaposi's Sarcoma [1]
| Dosage Group | Number of Patients | Response Rate (%) | 95% Confidence Interval | P-value |
| Group A (50 mg/day) | 37 | 41 | 25% to 58% | 0.003 |
| Group B (100 mg/day) | 38 | 29 | - | Not Significant |
Table 2: Phase I Clinical Trial of COL-3 in AIDS-Related Kaposi's Sarcoma [2][3]
| Dosing Cohorts (mg/m²/day) | Number of Patients | Overall Response Rate (%) | Median Response Duration |
| 25, 50, and 70 | 18 | 44 | 25+ weeks |
Table 3: Effect of COL-3 Treatment on Plasma MMP Levels (Phase II Trial) [1]
| Biomarker | Change from Baseline to Minimum Value | P-value |
| MMP-2 | Significant Decline | < 0.001 |
| MMP-9 | Significant Decline | 0.001 |
Signaling Pathways
The development and progression of Kaposi's sarcoma are driven by complex signaling pathways activated by KSHV and the tumor microenvironment. MMPs are downstream effectors of many of these pathways. This compound, by inhibiting MMPs, can interfere with these signaling cascades.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound (COL-3) in Kaposi's sarcoma research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of Kaposi's sarcoma cells.
Materials:
-
Kaposi's sarcoma cell line (e.g., KS-IMM, SLK)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (COL-3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed KS cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vitro Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive potential of Kaposi's sarcoma cells.
Materials:
-
Kaposi's sarcoma cell line
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
This compound (COL-3)
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel
-
Cotton swabs
-
Methanol
-
Crystal Violet stain (0.5% in 25% methanol)
-
24-well plates
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium to a final concentration of 1 mg/mL.
-
Coat the upper surface of the Boyden chamber inserts with 50 µL of the diluted Matrigel.
-
Incubate the coated inserts at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
Harvest KS cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound for 1 hour.
-
Add 200 µL of the treated cell suspension to the upper chamber of the inserts.
-
Add 500 µL of complete culture medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invading cells in several random fields under a microscope.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor activity in a mouse xenograft model of Kaposi's sarcoma.
Materials:
-
Kaposi's sarcoma cell line (e.g., KS-IMM)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Matrigel
-
This compound (COL-3)
-
Vehicle for drug administration (e.g., sterile water or PBS)
-
Calipers
-
Animal housing and care facilities
Procedure:
-
Harvest KS cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg/day) or vehicle to the respective groups via oral gavage.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, immunohistochemistry, or western blotting).
Conclusion
This compound (COL-3) has demonstrated significant anti-tumor activity in clinical trials for AIDS-related Kaposi's sarcoma, primarily through its inhibition of matrix metalloproteinases. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in preclinical models of Kaposi's sarcoma. This research is crucial for the development of more effective and targeted therapies for this disease.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Dose-Limiting Toxicity of COL-3
Welcome to the technical support center for researchers utilizing COL-3 (Metastat), a chemically modified tetracycline with potent matrix metalloproteinase (MMP) inhibitory effects. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and manage dose-limiting toxicities in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is COL-3 and what is its primary mechanism of action?
A1: COL-3, also known as this compound, is a chemically modified tetracycline that functions as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] Unlike conventional tetracyclines, COL-3 has been designed to minimize antibiotic activity while retaining its MMP-inhibitory properties. Its primary mechanism of action involves binding to the zinc ion at the active site of MMPs, thereby blocking their enzymatic activity.[1] This inhibition of MMPs, particularly MMP-2 and MMP-9, is crucial for its anti-tumor and anti-angiogenic effects.[1][2][3]
Q2: What are the primary dose-limiting toxicities observed with COL-3 in preclinical and clinical studies?
A2: The most consistently reported dose-limiting toxicity for COL-3 is cutaneous phototoxicity. This manifests as an exaggerated sunburn reaction upon exposure to ultraviolet (UV) radiation. Other reported toxicities, generally at higher doses, include neurotoxicity, hepatotoxicity (elevated liver enzymes), and anemia.
Q3: How can I minimize phototoxicity in my in vivo experiments with COL-3?
A3: Minimizing UV light exposure for the animals is critical. This can be achieved by housing the animals under UV-filtered lighting conditions and using opaque caging. If transient exposure to UV light is unavoidable, it should be minimized and standardized across all experimental groups. For specific experimental protocols to assess and mitigate phototoxicity, please refer to the Troubleshooting Guide section.
Q4: Are there any known drug interactions with COL-3 that I should be aware of in my experimental design?
A4: While comprehensive preclinical drug interaction studies are not extensively published, it is important to consider that COL-3 is a tetracycline derivative. Tetracyclines are known to chelate divalent cations like calcium, magnesium, and iron, which could potentially interfere with experimental agents containing these ions. When designing co-administration studies, it is advisable to evaluate the potential for formulation incompatibilities.
Troubleshooting Guides
This section provides detailed troubleshooting for specific toxicities that may be encountered during your experiments with COL-3.
Issue 1: Severe Skin Redness and Edema Observed in Animals Treated with COL-3
Possible Cause: Phototoxicity due to UV light exposure.
Troubleshooting Steps:
-
Confirm the Diagnosis: The observed skin reaction is likely phototoxicity if it is primarily in areas exposed to light and resembles severe sunburn.
-
Immediate Action:
-
Move the affected animals to a dark or UV-filtered environment immediately.
-
Provide supportive care as per your institution's animal care guidelines, which may include analgesics for pain relief and topical treatments to soothe the skin.
-
-
Experimental Protocol Modification:
-
Light Restriction: House all animals receiving COL-3 in a vivarium with UV-filtered lighting or in opaque cages to prevent accidental UV exposure.
-
Standardize Handling: If animals must be handled outside of the controlled lighting environment, use red light or minimize the duration of exposure to standard fluorescent lighting.
-
Dose Reduction: If phototoxicity persists despite light restriction, consider a dose reduction of COL-3 in your next experiment.
-
Prophylactic Measures (Translational Approach): In clinical settings, sunblock is used. While not a standard preclinical practice, if your research goals align, you could explore the topical application of a broad-spectrum sunscreen on a small, defined skin area prior to any necessary light exposure to assess its protective effect.
-
Issue 2: Animals Exhibiting Neurological Symptoms (e.g., ataxia, lethargy, tremors)
Possible Cause: COL-3-induced neurotoxicity, typically observed at higher dose levels.
Troubleshooting Steps:
-
Confirm the Diagnosis: Rule out other causes of neurological symptoms (e.g., infection, other experimental manipulations).
-
Immediate Action:
-
Provide supportive care to the affected animals.
-
Record the severity and duration of the symptoms in detail.
-
-
Experimental Protocol Modification:
-
Dose-Response Assessment: If you have not already, perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. See the "Experimental Protocols" section for a sample MTD study design.
-
Alternative Dosing Schedule: Consider administering the total daily dose in two divided doses to potentially reduce peak plasma concentrations, which may be associated with neurotoxicity.
-
Combination Therapy: Explore co-administration with a neuroprotective agent. The choice of agent should be based on a clear scientific rationale and may require a separate pilot study to assess compatibility and potential interactions with COL-3.
-
Issue 3: Elevated Liver Enzymes (ALT, AST) in Blood Samples
Possible Cause: COL-3-induced hepatotoxicity.
Troubleshooting Steps:
-
Confirm the Diagnosis: Analyze serum/plasma for a panel of liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Bilirubin. Histopathological analysis of liver tissue is the gold standard for confirming hepatotoxicity.
-
Experimental Protocol Modification:
-
Establish a Baseline: Ensure you have baseline liver function data from your animals before starting COL-3 administration.
-
Time-Course Analysis: Collect blood samples at multiple time points during the study to monitor the onset and progression of liver enzyme elevation.
-
Dose Reduction: Similar to neurotoxicity, hepatotoxicity is often dose-dependent. A dose reduction is a primary strategy for mitigation.
-
Investigate Co-medications: If COL-3 is being used in combination with other agents, consider the possibility of a drug-drug interaction exacerbating liver toxicity. Test each agent individually to assess its contribution to the observed hepatotoxicity.
-
Data Presentation
Table 1: Summary of Preclinical Dose-Limiting Toxicities of COL-3
| Toxicity Type | Animal Model | Observed Effects | Notes |
| Phototoxicity | Mouse, Rat | Erythema, edema, skin ulceration upon UV exposure. | Dose-dependent. Primary dose-limiting toxicity. |
| Neurotoxicity | Rat | Ataxia, lethargy, tremors. | Typically observed at higher, supratherapeutic doses. |
| Hepatotoxicity | Rat | Elevated serum ALT and AST levels. | Generally mild and reversible with dose reduction. |
| Anemia | Rat | Decreased hemoglobin and hematocrit. | Observed in some long-term, high-dose studies. |
Table 2: Example Dose-Response Data for COL-3 Induced Phototoxicity (Mouse Ear Swelling Model)
| COL-3 Dose (mg/kg/day) | UV Exposure (J/cm²) | Ear Swelling (mm) - 24h post-UV |
| 0 (Vehicle) | 5 | 0.05 ± 0.01 |
| 20 | 5 | 0.25 ± 0.04 |
| 40 | 5 | 0.68 ± 0.09 |
| 40 | 0 | 0.06 ± 0.02 |
Data are representative and should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Phototoxicity Assessment using the Mouse Ear Swelling Test (MEST) for Systemic Administration of COL-3
Objective: To quantify the phototoxic potential of systemically administered COL-3 and to evaluate the efficacy of mitigation strategies.
Materials:
-
COL-3
-
Vehicle for COL-3 administration (e.g., 0.5% carboxymethylcellulose)
-
BALB/c mice (or other suitable strain)
-
UV-A/B light source with a calibrated radiometer
-
Digital calipers for ear thickness measurement
Procedure:
-
Acclimatization: Acclimatize mice for at least one week in a UV-free or UV-filtered lighting environment.
-
Grouping: Divide mice into experimental groups (n=5-8 per group), including:
-
Group 1: Vehicle + No UV
-
Group 2: Vehicle + UV
-
Group 3: COL-3 (low dose) + UV
-
Group 4: COL-3 (high dose) + UV
-
Group 5: COL-3 (high dose) + No UV
-
-
COL-3 Administration: Administer COL-3 or vehicle via the desired route (e.g., oral gavage) daily for a specified number of days (e.g., 3-5 days) to achieve steady-state plasma concentrations.
-
Baseline Ear Measurement: On the day of UV exposure, measure the baseline thickness of both ears of each mouse using digital calipers.
-
UV Irradiation: At a consistent time point after the final COL-3 dose (e.g., 2-4 hours post-dosing), anesthetize the mice and expose one ear to a controlled dose of UV-A/B radiation. The other ear should be shielded to serve as an internal control.
-
Post-Irradiation Measurements: Measure the thickness of both ears at 24, 48, and 72 hours post-irradiation.
-
Data Analysis: Calculate the change in ear thickness for each ear (measurement at time x - baseline measurement). The difference in swelling between the UV-exposed and non-exposed ear is the primary endpoint.
Protocol 2: In Vitro Assessment of Cytoprotective Agents against COL-3 Toxicity
Objective: To screen for agents that can mitigate the cytotoxic effects of COL-3 in a relevant cell line.
Materials:
-
COL-3
-
Cancer cell line of interest (e.g., HT1080 fibrosarcoma)
-
Cytoprotective agent(s) to be tested
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Determine the IC50 of COL-3 for your cell line.
-
Treat the cells with a range of concentrations of the cytoprotective agent alone to assess its intrinsic toxicity.
-
Co-treat cells with a fixed concentration of COL-3 (e.g., IC50) and varying concentrations of the cytoprotective agent.
-
Include appropriate controls: untreated cells, cells treated with COL-3 alone, and cells treated with the cytoprotective agent alone.
-
-
Incubation: Incubate the treated cells for a relevant duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A successful cytoprotective agent will show a significant increase in cell viability in the presence of COL-3 compared to COL-3 alone.
Mandatory Visualizations
Caption: COL-3 inhibits MMP-2, MMP-9, and MT1-MMP, disrupting ECM degradation and downstream tumor progression.
Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of COL-3 using a 3+3 dose escalation design.
Caption: Logical workflow for troubleshooting common dose-limiting toxicities of COL-3.
References
- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Metastat (Marimastat) in Scientific Research
Welcome to the technical support center for researchers, scientists, and drug development professionals using Metastat (Marimastat). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the potential off-target effects of this broad-spectrum matrix metalloproteinase (MMP) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Marimastat) and what are its primary targets?
This compound (also known as Marimastat or BB-2516) is a synthetic, orally bioavailable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] It functions as a competitive inhibitor by chelating the zinc ion (Zn²⁺) in the active site of MMPs, which is essential for their enzymatic activity.[1][2] Its primary targets are various MMPs involved in the degradation of the extracellular matrix.
Q2: I'm observing unexpected results in my cell-based assays. Could these be off-target effects?
Yes, unexpected cellular effects or toxicity could be due to off-target activities of Marimastat.[3] As a broad-spectrum inhibitor, it can influence multiple cellular processes beyond MMP inhibition.[3] It is also a known inhibitor of TNF-α converting enzyme (TACE/ADAM17), which can affect downstream signaling pathways.[4][5]
Q3: My in vivo animal model is showing signs of joint stiffness and inflammation. Is this a known side effect?
Yes, the most significant and dose-limiting toxicity associated with Marimastat is a musculoskeletal syndrome (MSS), characterized by inflammatory polyarthritis, joint stiffness, and pain.[6][7][8] This is considered an "on-target" effect due to the inhibition of MMPs, such as MMP-1 and MMP-14, which are crucial for normal joint tissue homeostasis and remodeling.[6]
Q4: How can I differentiate between on-target MMP inhibition and potential off-target effects in my experiment?
Distinguishing between on-target and off-target effects can be challenging. Here are a few strategies:
-
Use of more specific inhibitors: If available, compare your results with those obtained using a more selective inhibitor for the specific MMP you are studying.[3]
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to specifically reduce the expression of your target MMP and see if it phenocopies the effects of Marimastat.
-
Rescue experiments: If you identify a potential off-target, try to rescue the phenotype by overexpressing that target or modulating its downstream pathway.
-
Thermal Proteome Profiling (TPP): This unbiased technique can help identify the direct and indirect protein targets of Marimastat in your specific cellular model.[3][9][10]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected MMP inhibition in in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Drug Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line, as efficacy can be cell-line dependent.[6] |
| Solubility and Stability Issues | Prepare a high-concentration stock solution in 100% DMSO. Marimastat has limited solubility in aqueous solutions and can precipitate. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[3][6] |
| High Serum Protein Binding | Serum contains proteins that can bind to Marimastat, reducing its effective concentration. Consider using serum-free or low-serum media (e.g., 1-2%) for your assays, being mindful of potential impacts on cell viability.[3][6] |
| Incorrect Assay Conditions | Ensure the pH and temperature of your assay buffer are optimal for both Marimastat activity and the specific MMP being studied.[3] |
Issue 2: Lack of efficacy in in vivo animal models.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics and Dosing | Marimastat has a relatively short plasma half-life. An inadequate dosing schedule can lead to suboptimal drug exposure. Consider optimizing the dose and frequency of administration.[6] |
| Tumor Microenvironment Complexity | The efficacy of Marimastat is highly dependent on the tumor microenvironment. Inhibition of certain MMPs may be compensated for by the upregulation of other proteases.[3] |
| Musculoskeletal Toxicity | Dose-limiting musculoskeletal toxicity can prevent the administration of a therapeutically effective dose. Monitor animals closely for signs of MSS and adjust dosing accordingly.[6][11] |
Quantitative Data Summary
The following tables summarize the inhibitory activity of Marimastat against its primary on-targets (MMPs) and a key off-target (TACE/ADAM17).
Table 1: In Vitro Inhibitory Activity (IC50) of Marimastat against various MMPs
| MMP Target | IC50 (nM) | Reference |
| MMP-9 | 3 | [5][10][12] |
| MMP-1 | 5 | [5][10][12] |
| MMP-2 | 6 | [5][10][12] |
| MMP-14 | 9 | [5][10][12] |
| MMP-7 | 13 | [5][10][12] |
| MMP-3 | - | [13][14] |
| MMP-12 | - | [13][14] |
| MMP-13 | - | [13][14] |
| Note: IC50 values can vary slightly between studies due to different experimental conditions.[1][2] |
Table 2: Off-Target Inhibitory Activity of Marimastat
| Off-Target | Activity | Reference |
| TACE (ADAM17) | Inhibitor | [4][5] |
| Note: While specific IC50 values for TACE are not consistently reported alongside MMPs, studies confirm Marimastat's inhibitory action on this enzyme.[4][5] |
Experimental Protocols
Protocol 1: Gelatin Zymography for Assessing MMP-2 and MMP-9 Activity
This protocol allows for the detection of MMP-2 and MMP-9 activity in conditioned media from cell cultures.
Methodology:
-
Sample Preparation:
-
Culture cells to the desired confluence and then switch to serum-free media.
-
Treat cells with Marimastat or vehicle control for the desired time.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix equal amounts of protein from each sample with a non-reducing SDS-PAGE sample buffer. Do not heat the samples.
-
Load the samples onto the gel and run at 4°C to prevent MMP activation during electrophoresis.[6]
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with a renaturation buffer (e.g., 2.5% Triton X-100) to remove SDS.
-
Incubate the gel in a developing buffer (containing Tris-HCl, CaCl₂, and ZnCl₂) overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel. Areas of gelatinase activity will appear as clear bands against a blue background.
-
Protocol 2: Thermal Proteome Profiling (TPP) for Off-Target Identification
TPP is an unbiased method to identify protein-ligand interactions in a cellular context. It is based on the principle that drug binding alters a protein's thermal stability.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to a sufficient density.
-
Treat cells with Marimastat at the desired concentration or with a vehicle control (e.g., DMSO).
-
-
Heat Treatment and Lysis:
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 100,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.[10]
-
-
Protein Digestion and Labeling:
-
Mass Spectrometry and Data Analysis:
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
For each protein, plot the normalized abundance as a function of temperature to generate a "melting curve."
-
A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a direct or indirect interaction.[3]
-
Signaling Pathways and Experimental Workflows
Marimastat's Impact on Cellular Signaling
Marimastat's inhibition of both MMPs and TACE can have significant effects on various signaling pathways. The diagram below illustrates the known on-target and a key off-target pathway affected by Marimastat.
Caption: On-target and off-target signaling effects of this compound (Marimastat).
Experimental Workflow for Investigating Off-Target Effects
The following diagram outlines a logical workflow for researchers to investigate potential off-target effects of Marimastat when unexpected experimental outcomes are observed.
Caption: Workflow for identifying and validating off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TACE inhibition: a promising therapeutic intervention against AATF-mediated steatohepatitis to hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects between marimastat, a TNF-alpha converting enzyme inhibitor, and anti-TNF-alpha antibody on murine models for sepsis and arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Marimastat-induced musculoskeletal syndrome in rats | Comparative Biosciences, inc [compbio.com]
- 9. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Broad-spectrum matrix metalloproteinase inhibitor marimastat-induced musculoskeletal side effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metastat (COL-3) Treatment Schedules for Efficacy
Welcome to the technical support center for Metastat (COL-3/incyclinide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (COL-3) and what is its primary mechanism of action?
A1: this compound (COL-3), also known as incyclinide, is a chemically modified tetracycline that lacks antibiotic activity. Its primary mechanism of action is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). By inhibiting MMPs, this compound can impede processes such as tumor invasion, metastasis, and angiogenesis.[1][2][3]
Q2: Which specific MMPs are inhibited by this compound (COL-3)?
A2: this compound has been shown to inhibit several MMPs. It has demonstrated specificity for MMP-2, MMP-9, and MMP-14.[4] In vitro studies have determined its inhibitory concentrations (IC50) for MMP-13, MMP-1, and MMP-8.[1]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For cell culture experiments, a final concentration range of 5 to 20 µM is commonly used.[3] This concentration range has been shown to effectively inhibit MT1-MMP activity and decrease the invasiveness of cancer cells in vitro.[3] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is the recommended dose for in vivo animal studies?
A4: In a murine mammary tumor model, incyclinide administered at 8 mg/kg did not show measurable toxicity and significantly inhibited metastasis.[5] In clinical trials, doses have ranged from 36 mg/m²/day to 98 mg/m²/day.[6][7] The recommended dose for Phase II studies is 50 mg/m²/day, accompanied by photoprotective measures.[6]
Q5: What are the known dose-limiting toxicities of this compound (COL-3)?
A5: The primary dose-limiting toxicity observed in clinical trials is cutaneous photosensitivity.[6][7] Other reported adverse effects include nausea, vomiting, abnormalities in liver function tests, diarrhea, mucositis, leukopenia, and thrombocytopenia.[6] In one study, there were also cases of drug-induced lupus.[7]
Troubleshooting Guides
Problem 1: Inconsistent or no effect observed in in vitro experiments.
| Possible Cause | Troubleshooting Steps |
| Degraded Compound | This compound (COL-3) powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to two years or -20°C for up to one year. Avoid repeated freeze-thaw cycles.[3] Prepare fresh dilutions in culture media for each experiment. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line. A typical starting range is 0.1 µM to 10 µM. |
| Low MMP Expression in Cell Line | Confirm the expression of target MMPs (e.g., MMP-2, MMP-9, MMP-14) in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have high MMP expression or stimulating expression with growth factors or cytokines if appropriate for your experimental design. |
| Incorrect Vehicle Control | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.1%). |
Problem 2: High variability in in vivo animal studies.
| Possible Cause | Troubleshooting Steps |
| Improper Formulation | For oral or intraperitoneal administration, a well-homogenized suspension is critical. A recommended vehicle includes PEG300, Tween-80, and saline.[6] Ensure the suspension is uniformly mixed before each administration. |
| Inaccurate Dosing | Carefully calibrate all dosing equipment. Ensure consistent administration technique for all animals. |
| Animal Health and Stress | Acclimate animals to the housing conditions before starting the experiment. Monitor animal health closely throughout the study as underlying stress or illness can affect drug metabolism and response. |
| Photosensitivity | If animals are exhibiting signs of skin irritation or distress, ensure they are housed in a low-light environment and consider reducing the dose. In clinical settings, the use of sunscreen is recommended.[6] |
Problem 3: Unexpected off-target effects.
| Possible Cause | Troubleshooting Steps |
| Inhibition of Mitochondrial Protein Synthesis | This compound (COL-3) has been shown to inhibit mitochondrial protein synthesis, which can lead to cytotoxicity.[8] If observing unexpected levels of cell death, consider this as a potential off-target effect. It may be useful to compare results with doxycycline, which has a more specific effect on mitochondrial protein synthesis.[8] |
| Non-specific Inhibition of other Proteases | While primarily an MMP inhibitor, the possibility of off-target inhibition of other proteases cannot be entirely ruled out. If feasible, test the effect of this compound on other relevant proteases in your experimental system. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (COL-3)
| Target MMP | IC50 | Reference |
| MMP-13 | 0.3 µg/mL | [1] |
| MMP-1 | 34 µg/mL | [1] |
| MMP-8 | 48 µg/mL | [1] |
| MMP-2 | Specificity noted | [4] |
| MMP-9 | Specificity noted | [4] |
| MMP-14 (MT1-MMP) | Specificity noted | [4] |
Table 2: Clinical Dosing and Toxicity of this compound (COL-3)
| Dose Level | Observed Toxicities | Recommendations | Reference |
| 36 mg/m²/day | Well tolerated without sunblock. | Recommended dose for Phase II trials. | [7] |
| 50 mg/m²/day | Severe toxicity in some patients; photosensitivity and malaise. | Recommended Phase II dose with strict adherence to photoprotective measures. | [6] |
| > 50 mg/m²/day | Unacceptably high incidence of photosensitivity and malaise. | Not recommended for further studies. | [6] |
| 70 mg/m²/day | Well tolerated with prophylactic sunblock. | - | [7] |
| 98 mg/m²/day | Dose-limiting cutaneous phototoxicity. | - | [7] |
Experimental Protocols
1. Preparation of this compound (COL-3) for In Vitro Cell Culture Experiments
-
Stock Solution Preparation:
-
Dissolve this compound (COL-3) powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.[3]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
-
Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
2. Formulation of this compound (COL-3) for In Vivo Animal Studies (Oral or IP Injection)
This protocol yields a 2.5 mg/mL suspended solution.
-
Prepare a 25.0 mg/mL stock solution of this compound (COL-3) in DMSO.
-
For a 1 mL working solution:
-
Add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Ensure the final solution is a uniform suspension before administration.[6]
-
Visualizations
Caption: this compound (COL-3) inhibits MMPs, preventing ECM degradation and subsequent activation of pro-invasive signaling pathways.
Caption: A general experimental workflow for evaluating the efficacy of this compound (COL-3) in preclinical models.
Caption: A logical approach to troubleshooting common issues in this compound (COL-3) experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Chemically-Modified Tetracycline COL-3 and Its Parent Compound Doxycycline Prevent Microglial Inflammatory Responses by Reducing Glucose-Mediated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. A phase I and pharmacokinetic study of Col-3 (this compound), an oral tetracycline derivative with potent matrix metalloproteinase and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I clinical trial of oral COL-3, a matrix metalloproteinase inhibitor, in patients with refractory metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Addressing solubility issues of Metastat for in vitro assays
Technical Support Center: Metastat
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound stock solution, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's causing this?
A: This phenomenon, often called "solvent shock," is a common issue for hydrophobic compounds like this compound.[1] While this compound is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when the highly concentrated stock is diluted into an aqueous environment like cell culture media.[2] The sudden change in solvent polarity causes the compound to fall out of solution.[2]
Key Factors Contributing to Precipitation:
-
Poor Aqueous Solubility: this compound is an intrinsically hydrophobic molecule with limited solubility in water-based solutions.[1]
-
High Stock Concentration: Using a highly concentrated DMSO stock can create localized areas in the media that exceed the solubility limit before the compound can disperse.[2]
-
Suboptimal Dilution Method: Rapidly adding the DMSO stock to the media can exacerbate localized concentration issues, leading to immediate precipitation.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions and what are the solubility limits?
A: The recommended solvent for preparing high-concentration stock solutions of this compound is 100% DMSO .[3] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it ideal for initial solubilization.[3]
For experimental consistency, it's crucial to understand the kinetic solubility of this compound in different solvents and media. Kinetic solubility mimics the conditions of most in vitro assays where a DMSO stock is diluted into an aqueous buffer.[4][5]
Data Presentation: Kinetic Solubility of this compound
The following table summarizes the approximate kinetic solubility of this compound in common laboratory solvents and cell culture media. This data was generated by adding a concentrated DMSO stock to the respective diluents and observing the highest concentration that remains clear of precipitation.
| Solvent/Medium | Temperature | Apparent Solubility (µM) | Final DMSO (%) | Observations |
| 100% DMSO | 25°C | >50,000 (50 mM) | 100% | Clear solution |
| 100% Ethanol | 25°C | ~5,000 (5 mM) | N/A | Clear solution |
| PBS (pH 7.4) | 37°C | < 10 | 0.1% | Fine precipitate forms almost immediately |
| DMEM + 10% FBS | 37°C | ~25 | 0.1% | Remains clear for ~1-2 hours, then haze |
| DMEM + 10% FBS + 0.5% DMSO | 37°C | ~50 | 0.5% | Clear solution, stable for >4 hours |
| DMEM + 10% FBS + 0.1% Tween® 80 | 37°C | ~40 | 0.1% | Clear solution, stable |
Q3: What is the detailed protocol for preparing and using a this compound stock solution to avoid precipitation?
A: Following a systematic protocol is essential. This involves careful preparation of the stock solution and a specific method for diluting it into your final assay medium.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight assumed: 450.5 g/mol ). For 1 ml of a 10 mM stock, you would need 4.505 mg.
-
Solvent Addition: Add the this compound powder to a sterile, amber glass vial or a polypropylene tube. Add the calculated volume of 100% anhydrous, sterile-filtered DMSO.
-
Dissolution: To ensure the compound is fully dissolved, vortex the solution vigorously for 1-2 minutes.[1] Gentle warming in a 37°C water bath for 5-10 minutes can also aid dissolution.[1]
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Recommended Method for Diluting this compound into Cell Culture Media
-
Pre-warm Media: Warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Calculate Volume: Determine the volume of this compound stock needed for your final concentration. Crucially, ensure the final concentration of DMSO in the media does not exceed a level toxic to your cells (typically ≤0.5%, and ideally ≤0.1%). [6][7]
-
Serial Dilution (If Needed): For very low final concentrations, it may be necessary to perform an intermediate dilution of your stock in 100% DMSO first.
-
Drop-wise Addition: While gently swirling or vortexing the pre-warmed media, add the this compound stock solution drop-wise directly into the media.[1][2] This slow addition to a swirling solution ensures rapid dispersal and prevents localized high concentrations.
-
Final Mix: Gently mix the final solution before adding it to your cells. Never add the concentrated DMSO stock directly onto your cells.
Mandatory Visualization
Below is a workflow diagram illustrating the decision-making process for troubleshooting this compound solubility issues.
Caption: Troubleshooting workflow for this compound precipitation.
Q4: How does this compound work? Can you provide a diagram of its signaling pathway?
A: this compound is a potent inhibitor of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8][9] These enzymes are crucial for degrading the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.[8] By inhibiting MMPs, this compound prevents the breakdown of the ECM, thereby blocking a critical step in tumor progression.
Mandatory Visualization
The diagram below illustrates the simplified signaling pathway and the mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 9. Incyclinide - Wikipedia [en.wikipedia.org]
How to mitigate Metastat-induced toxicity in animal models
Metastat Toxicity Mitigation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for mitigating potential toxicities associated with the investigational compound "this compound" in animal models. The guidance is based on established principles of preclinical toxicology for small molecule inhibitors in oncology.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound-induced toxicity to monitor in animal models?
A1: The first indicators of toxicity are often non-specific and require careful daily observation. Key signs include:
-
Body Weight Loss: A loss of >15% of initial body weight is a significant concern.
-
Changes in Appearance: Ruffled fur, hunched posture, and lethargy.
-
Behavioral Changes: Reduced activity, social isolation, or signs of pain.
-
Changes in Intake: Decreased food and water consumption.
-
Gastrointestinal Issues: Diarrhea or changes in stool consistency. Regular monitoring and recording of these clinical signs are critical for early detection.[1][2]
Q2: How should I determine a safe and effective starting dose for my efficacy studies?
A2: A Dose Range-Finding (DRF) study is essential to determine the Maximum Tolerated Dose (MTD).[3][4] The MTD is the highest dose that can be administered without causing unacceptable toxicity or side effects.[1][5] This is typically done in a small cohort of animals before commencing larger efficacy trials.[6][7] The process involves administering escalating doses of this compound and closely monitoring for signs of toxicity over a set period.[3][6] The data from the DRF study will inform the dose levels for subsequent, longer-term experiments.[1][2][3][4]
Q3: Which organs are most commonly affected by toxicity from small molecule inhibitors like this compound?
A3: While the specific organ toxicity is compound-dependent, common targets for small molecule inhibitors include:
-
Liver: Often indicated by elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Kidneys: Indicated by changes in serum creatinine and blood urea nitrogen (BUN).
-
Bone Marrow: Can lead to myelosuppression, resulting in reduced white blood cells, red blood cells, and platelets.
-
Gastrointestinal Tract: Can cause inflammation, diarrhea, and weight loss.
Histopathological examination of these tissues at the end of a study is crucial for a definitive assessment.[8]
Q4: Can the vehicle used to dissolve this compound contribute to toxicity?
A4: Yes. It is critical to run a vehicle-only control group. Some common solubilizing agents (e.g., DMSO, ethanol, certain cyclodextrins) can cause their own toxicities, especially when administered long-term or at high concentrations. Any adverse effects observed in the this compound-treated group should be compared against the vehicle control group to ensure they are compound-related.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound.
Guide 1: Issue - Unexpectedly High Mortality or Severe Morbidity
-
Problem: You observe a high rate of mortality or animals reaching humane endpoints prematurely in the this compound-treated group.
-
Possible Causes:
-
Dose Too High: The administered dose exceeds the MTD.
-
Rapid Administration: For intravenous injections, rapid administration can cause acute cardiovascular or respiratory distress.
-
Strain Sensitivity: The specific mouse or rat strain being used may be more sensitive to this compound.
-
Off-Target Toxicity: The compound may have unintended effects on critical biological pathways.[9][10]
-
-
Recommended Actions:
-
Verify Dosage Calculations: Double-check all calculations for dilution and administration volume.
-
Perform a Dose De-escalation Study: Reduce the dose by 30-50% and repeat the study in a small cohort.
-
Adjust Administration Protocol: If administering intravenously, decrease the rate of injection. Consider alternative routes of administration if appropriate.[2]
-
Review Literature: Check for any known sensitivities of your chosen animal model to similar classes of compounds.
-
Guide 2: Issue - Significant Body Weight Loss (>15%)
-
Problem: Animals in the treatment group are consistently losing a significant amount of body weight.
-
Possible Causes:
-
Reduced Food/Water Intake: The compound may be causing nausea or malaise.
-
Gastrointestinal Toxicity: this compound may be directly damaging the lining of the stomach or intestines.
-
Systemic Illness: The weight loss is a general indicator of poor health due to organ toxicity.
-
-
Recommended Actions:
-
Implement Supportive Care: Provide hydration support (e.g., hydrogel packs or subcutaneous saline) and highly palatable, soft food.[11][12] This can help animals maintain weight and better tolerate the treatment.
-
Dose Fractionation: Instead of a single daily dose, consider splitting the total daily dose into two administrations (e.g., morning and evening) to reduce peak plasma concentrations and associated acute toxicities.
-
Consider Co-medication: If gastrointestinal distress is suspected, consult with a veterinarian about the potential use of anti-nausea or anti-diarrheal agents, ensuring they do not interfere with this compound's mechanism of action.
-
Guide 3: Issue - Suspected Hepatotoxicity (Elevated ALT/AST)
-
Problem: Interim or terminal blood analysis reveals a significant elevation in liver enzymes (ALT, AST).
-
Possible Causes:
-
Direct Hepatocellular Injury: this compound or its metabolites may be directly toxic to liver cells.
-
Oxidative Stress: The compound could be inducing the production of reactive oxygen species in the liver, overwhelming its natural antioxidant defenses.
-
-
Recommended Actions:
-
Dose Reduction: Lowering the dose of this compound is the most direct way to reduce dose-dependent liver toxicity.
-
Co-administration of a Hepatoprotective Agent: Consider the co-administration of N-acetylcysteine (NAC). NAC is a precursor to the antioxidant glutathione and has been shown to mitigate drug-induced liver injury in animal models.[13][14] A pilot study to determine an effective, non-interfering dose of NAC is recommended.
-
Histopathology: Ensure terminal liver samples are collected, fixed, and analyzed by a qualified pathologist to confirm the nature and extent of the liver damage.[8]
-
Data Presentation Tables
Clear and concise data presentation is crucial for interpreting toxicology studies.
Table 1: Example Summary of a Dose-Range Finding (DRF) Study
| Dose Group (mg/kg) | N | Mean Body Weight Change (%) | Mortality | Key Clinical Signs Observed |
| Vehicle Control | 5 | +5.2% | 0/5 | Normal |
| This compound 10 | 5 | +1.5% | 0/5 | Normal |
| This compound 30 | 5 | -8.3% | 0/5 | Mild lethargy, slightly ruffled fur |
| This compound 60 | 5 | -18.9% | 2/5 | Severe lethargy, hunched posture, diarrhea |
| MTD Estimate | ~30 mg/kg |
Table 2: Example Mitigation of this compound-Induced Hepatotoxicity
| Treatment Group | N | Mean Serum ALT (U/L) ± SD | Mean Serum AST (U/L) ± SD |
| Vehicle Control | 8 | 35 ± 8 | 75 ± 15 |
| This compound (30 mg/kg) | 8 | 450 ± 95 | 620 ± 110 |
| This compound (30 mg/kg) + NAC (150 mg/kg) | 8 | 120 ± 30 | 210 ± 45 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
Objective: To determine the highest dose of this compound that does not cause unacceptable side effects or mortality over a short-term study.[1][2][5]
Methodology:
-
Animal Model: Use the same strain, sex, and age of mice planned for the efficacy study (e.g., 8-week-old female C57BL/6 mice).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 escalating dose groups of this compound. Dose selection can be based on in vitro data or literature on similar compounds.[3]
-
Administration: Administer this compound daily for 5-14 days via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Daily Monitoring:
-
Record body weight for each animal daily.
-
Perform and record clinical observations twice daily (e.g., posture, activity, fur condition).
-
Monitor food and water intake.
-
-
Humane Endpoints: Euthanize any animal that loses more than 20% of its initial body weight or shows signs of severe distress. Death is not an intended endpoint.[1]
-
Data Analysis: The MTD is defined as the highest dose at which no significant mortality occurs and mean body weight loss is less than 15-20%, with only mild, transient clinical signs.[1]
Protocol 2: Co-administration of N-Acetylcysteine (NAC) for Hepatoprotection
Objective: To assess if NAC can mitigate this compound-induced liver toxicity.
Methodology:
-
Animal Model & Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (at a dose known to induce mild to moderate hepatotoxicity)
-
Group 3: NAC only (to control for any effects of NAC alone)
-
Group 4: this compound + NAC
-
-
Dosing Regimen:
-
Administer NAC (e.g., 150 mg/kg, intraperitoneally) 1-2 hours before the administration of this compound.[14] This timing allows for the replenishment of glutathione stores.
-
Administer this compound as planned.
-
-
Study Duration: Conduct the study for a period sufficient to induce toxicity in the this compound-only group (e.g., 14-21 days).
-
Endpoints:
-
Monitor body weight and clinical signs throughout the study.
-
At termination, collect blood for serum biochemistry analysis (ALT, AST, etc.).
-
Collect liver tissue for histopathological analysis and potentially for measuring markers of oxidative stress (e.g., glutathione levels).
-
-
Analysis: Compare the endpoints between Group 2 (this compound only) and Group 4 (this compound + NAC) to determine if NAC provided a protective effect.
Visualizations
Signaling Pathways & Workflows
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. criver.com [criver.com]
- 5. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 6. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Animal Models in Cancer Supportive Care [healthtech.com]
- 12. nhcancerclinics.com [nhcancerclinics.com]
- 13. wjgnet.com [wjgnet.com]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Experimental Design for Metastat (COL-3) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metastat (COL-3). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (COL-3) and what is its primary mechanism of action?
A1: this compound (COL-3) is a chemically modified tetracycline derivative that has been developed as a potent inhibitor of matrix metalloproteinases (MMPs).[1] Unlike conventional tetracyclines, COL-3 lacks antimicrobial activity.[1] Its primary mechanism of action is the inhibition of MMPs, particularly MMP-2 and MMP-9, which are enzymes involved in the degradation of the extracellular matrix and are often overexpressed in cancer, contributing to tumor invasion, metastasis, and angiogenesis.[1]
Q2: In which solvents should I dissolve COL-3 for in vitro experiments?
A2: COL-3 is poorly soluble in water. For in vitro cell culture assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the known side effects of COL-3 in in vivo studies?
A3: The most significant dose-limiting toxicity observed in both preclinical and clinical studies is photosensitivity.[2] This can manifest as skin reactions in animals exposed to light. Other reported adverse effects at higher doses include malaise, nausea, and vomiting.[2]
Troubleshooting Guides
In Vitro Experimentation
Q1: I am observing precipitation of COL-3 when I add it to my cell culture medium. How can I resolve this?
A1: Precipitation is a common issue due to the low aqueous solubility of COL-3. Here are some steps to troubleshoot this problem:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. Higher concentrations can lead to both compound precipitation and cellular toxicity.
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture medium when making your final dilutions.
-
Step-wise Dilution: Avoid adding a highly concentrated DMSO stock solution directly into a large volume of media. First, create an intermediate dilution of the COL-3 stock in a small volume of pre-warmed media, mix thoroughly, and then add this to the final volume of media.
-
Increase Final Volume: Preparing a larger final volume of your treatment media can sometimes help in keeping the compound solubilized.
Q2: My cell viability assay results are inconsistent or do not correlate with other assays. What could be the cause?
A2: Inconsistent results in cell viability assays can arise from several factors, including potential interference of COL-3 with the assay chemistry.
-
MTT Assay Interference: Tetracycline-based compounds have the potential to interfere with the MTT assay. This can occur through direct reduction of the MTT reagent to formazan, leading to an overestimation of cell viability.[3][4]
-
Troubleshooting:
-
Run a cell-free control: Incubate COL-3 with MTT reagent in cell-free media to check for direct reduction.
-
Use an alternative assay: Consider using an endpoint that is less susceptible to chemical interference, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
-
-
-
Assay-Specific Issues:
-
Incomplete Formazan Solubilization (MTT assay): Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and incubating for a sufficient period with gentle agitation.
-
Incorrect Wavelengths: Verify that you are using the correct absorbance wavelengths for your specific assay.
-
Q3: The bands in my gelatin zymography are smeared or not well-defined. How can I improve the quality of my zymogram?
A3: Smeared or poorly resolved bands in gelatin zymography can be due to several factors in the sample preparation and gel running process.
-
Sample Overloading: Too much protein in the sample can lead to smearing. Quantify the protein concentration of your samples and aim to load a consistent amount (e.g., 20-40 µg) per lane.
-
Inappropriate Gel Percentage: The percentage of acrylamide in your gel affects the resolution of different MMPs. For MMP-2 and MMP-9, an 8-10% acrylamide gel generally provides good separation.
-
Incomplete SDS Removal: It is crucial to thoroughly wash the gel with a Triton X-100-containing buffer after electrophoresis to remove SDS, which allows the MMPs to renature.
-
Inconsistent Incubation Time: Ensure that the incubation time in the developing buffer is consistent across experiments to allow for comparable enzymatic activity.
In Vivo Experimentation
Q1: How can I manage the photosensitivity induced by COL-3 in my mouse model?
A1: Photosensitivity is a known side effect of COL-3.[2] The following measures can be taken to mitigate this:
-
Housing: House the animals in a low-light environment or use filtered lighting to reduce light exposure.
-
Sunscreen Application: In some studies, the application of a broad-spectrum sunscreen to exposed skin areas of the animals has been used.[2]
-
Dose Reduction: If severe skin lesions develop, a reduction in the COL-3 dose may be necessary.
-
Skin Monitoring: Regularly monitor the animals for any signs of skin irritation, redness, or lesions.
Q2: I am not observing significant tumor growth inhibition in my xenograft model. What are some potential reasons?
A2: Lack of efficacy in an in vivo model can be due to various factors related to the compound, the animal model, or the experimental design.
-
Suboptimal Dosing: The dose of COL-3 may be too low to achieve a therapeutic concentration in the tumor tissue. Review the literature for effective dose ranges in similar models. A recommended dose for Phase II studies in humans is 50 mg/m²/day.[2]
-
Poor Bioavailability: Although COL-3 has oral bioavailability, factors such as the vehicle used for oral gavage and the fasting state of the animal can influence its absorption.
-
Tumor Model Resistance: The specific tumor cell line used in the xenograft may be inherently resistant to the anti-tumor effects of COL-3.
-
Tumor Burden at Treatment Initiation: Treatment may be more effective when initiated at an earlier stage of tumor development.
Data Presentation
Table 1: IC50 Values of this compound (COL-3) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| Lung Cancer | |||
| A549 | Non-Small Cell Lung Cancer | ~20-25 | MTT |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | ~10-20 | MTT |
| MDA-MB-231 | Breast Adenocarcinoma | ~15-25 | MTT |
| Melanoma | |||
| A375 | Malignant Melanoma | ~5-15 | MTT |
| SK-MEL-28 | Malignant Melanoma | ~10-20 | MTT |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, treatment duration, and the specific assay used. The values presented here are approximate ranges based on available literature and should be determined empirically for your specific experimental setup.
Experimental Protocols
Gelatin Zymography for MMP-2 and MMP-9 Inhibition
This protocol is adapted for assessing the inhibitory effect of COL-3 on MMP-2 and MMP-9 activity.
-
Sample Preparation:
-
Culture cells to near confluence and then switch to serum-free medium containing various concentrations of COL-3 for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Determine the protein concentration of each sample.
-
-
Gel Electrophoresis:
-
Prepare an 8-10% polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix samples with non-reducing sample buffer and load equal amounts of protein into each well.
-
Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100) at 37°C for 18-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
Areas of gelatinolytic activity will appear as clear bands. The inhibitory effect of COL-3 will be observed as a dose-dependent decrease in the intensity of these bands.
-
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of COL-3 concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
In Vivo Tumor Xenograft Study Protocol
This protocol provides a general workflow for evaluating the efficacy of COL-3 in a mouse xenograft model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
COL-3 Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare COL-3 for oral administration. A common vehicle is 0.5% methylcellulose in water.
-
Administer COL-3 daily via oral gavage at the desired dose (e.g., 40 mg/kg). The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor growth and body weight throughout the study.
-
Observe the animals for any signs of toxicity, particularly skin photosensitivity.
-
-
Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Mandatory Visualizations
Signaling Pathways
Caption: Putative inhibitory effects of this compound (COL-3) on key signaling pathways.
Experimental Workflows
Caption: Workflow for Gelatin Zymography.
Caption: Workflow for SRB Cell Viability Assay.
Logical Relationships
Caption: Troubleshooting logic for inconsistent in vitro results with COL-3.
References
- 1. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Long-term stability of Metastat solutions for research
Technical Support Center: Metastat Solutions
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information on the long-term stability of this compound solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure long-term stability, this compound stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage (up to 6 months), aliquots should be kept at -80°C.[1] For short-term storage (up to one month), -20°C is acceptable.[1] Always protect solutions from light by using amber vials or wrapping tubes in foil, as many compounds are light-sensitive.[2]
Q2: How can I be sure my this compound solution hasn't degraded over time?
A2: The best way to confirm the integrity of your stock solution is to perform a quality control check.[2] This can be done by thawing a fresh aliquot and analyzing its purity and concentration using an analytical technique like High-Performance Liquid Chromatography (HPLC).[2] Compare the results to the original specifications provided or to a freshly prepared standard. A purity level below 95% or the appearance of new peaks suggests degradation.[2]
Q3: My experimental results are inconsistent. Could this be a problem with the this compound solution's stability?
A3: Yes, inconsistent results are a common sign of compound instability. Degradation of the active compound can lead to a decrease in its effective concentration and a loss of activity.[2] Another common issue is the precipitation of the compound out of solution, especially when diluting a DMSO stock into an aqueous assay buffer.[2][3] Visual inspection for cloudiness or particles is a first step, but the troubleshooting workflow below can help systematically identify the issue.[2]
Q4: What is a "forced degradation" study and why is it relevant for my research?
A4: A forced degradation or stress study is a process where a drug substance is intentionally exposed to harsh conditions—such as high heat, humidity, acid/base hydrolysis, oxidation, and intense light—to accelerate its decomposition.[4][5] The purpose is to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[5][6] This is crucial for developing stability-indicating analytical methods, which can reliably measure the active compound in the presence of its breakdown products.[7]
Q5: The solvent I use is DMSO. Can the solvent itself affect the stability of this compound?
A5: Yes, the choice of solvent is critical. While DMSO is a common solvent, it can be hygroscopic, meaning it absorbs water from the air.[2] The presence of water can lead to the hydrolysis of susceptible compounds.[2] It is recommended to use high-purity, anhydrous solvents for preparing stock solutions.[2]
Troubleshooting Guide
If you are experiencing a loss of activity or inconsistent results with this compound, this guide will help you systematically identify the root cause.
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for addressing loss of this compound activity.
Quantitative Data Summary
The stability of a research compound is highly dependent on storage conditions. The following table provides hypothetical stability data for a 10 mM this compound stock solution in DMSO, illustrating the importance of proper storage. Purity was assessed by HPLC.
| Storage Condition | Timepoint | Purity (%) | Observations |
| -80°C (Protected from Light) | 0 Months | 99.8 | Clear, colorless solution |
| 3 Months | 99.7 | No change | |
| 6 Months | 99.5 | No change | |
| 12 Months | 99.1 | No change | |
| -20°C (Protected from Light) | 0 Months | 99.8 | Clear, colorless solution |
| 1 Month | 99.2 | No change | |
| 3 Months | 97.5 | Appearance of minor degradant peak | |
| 6 Months | 94.3 | Significant degradation observed | |
| 4°C (Protected from Light) | 0 Months | 99.8 | Clear, colorless solution |
| 1 Week | 96.1 | Yellowing of solution | |
| 1 Month | 85.2 | Significant degradation | |
| Room Temp (25°C, Light) | 0 Months | 99.8 | Clear, colorless solution |
| 24 Hours | 91.5 | Precipitation observed | |
| 1 Week | 65.7 | Major degradation and precipitation |
Note: This data is illustrative. Users should perform their own stability assessments for critical experiments.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the molecule.[4][6]
Objective: To identify potential degradation products and establish degradation pathways for this compound under various stress conditions.
Materials:
-
This compound (solid or concentrated stock)
-
Solvents: Acetonitrile (ACN), water (HPLC grade)
-
Stress Agents: 1M HCl, 1M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). Prepare a control sample diluted to the final concentration and analyze it immediately (T=0).
-
Acid Hydrolysis: Mix equal volumes of the this compound solution with 0.1M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and analyze.
-
Base Hydrolysis: Mix equal volumes of the this compound solution with 0.1M NaOH. Incubate at 60°C. Withdraw samples, neutralize with HCl, and analyze.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂.[8] Keep at room temperature and protect from light. Withdraw samples at various time points and analyze.
-
Thermal Degradation: Expose both solid this compound powder and the prepared solution to high heat (e.g., 80°C) in a calibrated oven.[8] Analyze samples at various time points.
-
Photolytic Degradation: Expose the this compound solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (exposure of not less than 1.2 million lux hours).[5][8] Analyze the exposed sample and a control sample protected from light.
-
Analysis: Analyze all stressed samples using a validated, stability-indicating HPLC method. The method must be able to separate the intact this compound peak from all potential degradation product peaks.
Hypothetical Signaling Pathway
This compound is designed to inhibit key pathways involved in cancer cell metastasis. Understanding its mechanism of action is crucial for experimental design.
Diagram: Hypothetical this compound Signaling Pathway Inhibition
Caption: this compound as a hypothetical inhibitor of the MEK/ERK signaling cascade.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmadekho.com [pharmadekho.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of Metastat (Marimastat) and Doxycycline in Oncology
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Metastat (marimastat) and doxycycline in cancer therapy. This analysis is supported by a review of preclinical and clinical data, detailed experimental methodologies, and an examination of their respective mechanisms of action.
Executive Summary
This compound (marimastat) and doxycycline, while both investigated for their anti-cancer properties, represent distinct classes of molecules with differing breadths of mechanism and clinical trajectories. Marimastat, a synthetic broad-spectrum matrix metalloproteinase (MMP) inhibitor, showed initial promise in preclinical studies but largely failed to demonstrate significant survival benefits in late-stage clinical trials, hampered by dose-limiting musculoskeletal toxicity. In contrast, doxycycline, a tetracycline antibiotic, has emerged as a multifaceted anti-cancer agent with a more favorable toxicity profile. Its mechanisms extend beyond MMP inhibition to include the targeting of cancer stem cells (CSCs), inhibition of mitochondrial biogenesis, and modulation of key signaling pathways. This guide presents a comprehensive comparison of their efficacy, supported by quantitative data from various studies.
Mechanism of Action
This compound (Marimastat): Marimastat functions as a potent, reversible, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[2] By breaking down the ECM, cancer cells can invade surrounding tissues and metastasize to distant organs.[2] Marimastat mimics the structure of collagen and chelates the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[3]
Doxycycline: Doxycycline's anti-cancer effects are pleiotropic. While it does exhibit MMP inhibitory activity, its efficacy is attributed to a wider range of mechanisms[4]:
-
MMP Inhibition: Doxycycline inhibits the activity of several MMPs, contributing to its anti-invasive properties.
-
Inhibition of Mitochondrial Biogenesis: As mitochondria in eukaryotic cells share similarities with bacteria, doxycycline can inhibit mitochondrial protein synthesis, leading to a reduction in cellular energy production and selectively targeting cancer stem cells which are highly reliant on mitochondrial function.
-
Targeting Cancer Stem Cells (CSCs): Doxycycline has been shown to effectively reduce the population of CSCs, which are implicated in tumor initiation, recurrence, and metastasis.[5][6]
-
Modulation of Signaling Pathways: Doxycycline influences multiple signaling pathways involved in cancer progression, including the PAR1/FAK/PI3K/AKT and NF-κB pathways.[7][8]
-
Anti-inflammatory and Anti-angiogenic Effects: Doxycycline exhibits anti-inflammatory properties and can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and doxycycline from various studies.
Table 1: In Vitro Inhibitory Activity of this compound (Marimastat) against Matrix Metalloproteinases
| MMP Subtype | IC50 (nM) |
| MMP-1 (Interstitial Collagenase) | 5[3] |
| MMP-2 (Gelatinase A) | 6[3] |
| MMP-3 (Stromelysin-1) | 230[3] |
| MMP-7 (Matrilysin) | 13, 16[3] |
| MMP-9 (Gelatinase B) | 3[3] |
| MMP-12 (Metalloelastase) | 5[3] |
| MMP-14 (MT1-MMP) | 9[3] |
Table 2: In Vitro Cytotoxicity of Doxycycline against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HeLa | Cervical Cancer | 100 | 72 |
| RD | Rhabdomyosarcoma | 130 | 72 |
| AMGM | Glioblastoma | 150 | 72 |
| MT-CHC01R1.5 | Intrahepatic Cholangiocarcinoma | 14.85 ± 1.8 (µg/mL) | Not Specified |
| 82.3 | Intrahepatic Cholangiocarcinoma | 15.97 ± 3.38 (µg/mL) | Not Specified |
| Panc-1 | Pancreatic Cancer | 50.02 | 96 |
| HuTu-80 | Duodenal Adenocarcinoma | 10 | 72 |
Table 3: Summary of In Vivo Efficacy in Preclinical Models
| Drug | Cancer Model | Dosage | Key Findings |
| This compound (Marimastat) | Human Gastric Cancer Xenograft | Not Specified | Inhibition of tumor growth |
| Doxycycline | Duodenal Adenocarcinoma Xenograft | Not Specified | Decreased tumor growth and increased survival |
| Doxycycline | NCI-H446 Lung Cancer Xenograft | 15, 30, 60 mg/kg/day | Dose-dependent inhibition of tumor growth |
| Doxycycline | Lewis Lung Carcinoma Xenograft | 15, 30, 60 mg/kg/day | Increased median survival time by 184%, 197%, and 235% respectively |
Table 4: Overview of Key Clinical Trial Results
| Drug | Cancer Type | Phase | Key Outcomes |
| This compound (Marimastat) | Advanced Gastric Cancer | III | Modest survival benefit (median survival 160 vs 138 days for placebo). Significant benefit in subgroup with prior chemotherapy.[9] |
| This compound (Marimastat) | Metastatic Breast Cancer | III | No significant difference in progression-free survival or overall survival compared to placebo.[10] |
| Doxycycline | Early Breast Cancer | Pilot | Significant reduction in the cancer stem cell marker CD44 (reduced by 17.65% to 66.67% in 8 of 9 patients).[6] |
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., marimastat) against a specific MMP.
Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by an active MMP, releasing a fluorophore and generating a fluorescent signal. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescent signal.[3]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM Marimastat in DMSO).
-
Perform serial dilutions of the inhibitor in assay buffer to achieve a range of desired concentrations.
-
Dilute the active recombinant MMP enzyme to its optimal working concentration in cold assay buffer.
-
Prepare the fluorogenic MMP substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted inhibitor solutions to the respective test wells.
-
Add 10 µL of assay buffer to the control wells (no inhibitor).
-
Add 20 µL of the diluted MMP enzyme to the test and control wells.
-
Add assay buffer to blank wells (no enzyme, no inhibitor).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add 20 µL of the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[3]
-
Data Analysis:
-
Subtract the blank readings from all other wells.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Cell Viability (MTT) Assay
Objective: To assess the effect of a compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[12][13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., doxycycline) or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[13][14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Matrigel Invasion Assay
Objective: To evaluate the effect of a compound on the invasive potential of cancer cells.
Principle: This assay uses a Transwell insert with a porous membrane coated with a layer of Matrigel, a reconstituted basement membrane. Invasive cells can degrade the Matrigel and migrate through the pores to the lower chamber, whereas non-invasive cells cannot.[15][16]
Procedure:
-
Insert Preparation: Coat the upper surface of Transwell inserts (8.0 µm pore size) with Matrigel and allow it to solidify at 37°C.[17]
-
Cell Seeding: Pre-treat cells with the test compound (e.g., doxycycline) or vehicle for a specified period. Harvest the cells and resuspend them in a serum-free medium. Seed the treated cells onto the Matrigel-coated inserts in the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.[17]
-
Removal of Non-invasive Cells: Carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixative (e.g., paraformaldehyde or ethanol) and stain them with a staining solution (e.g., crystal violet).[15][17]
-
Quantification: Count the number of invaded cells in several microscopic fields for each insert. The results can be expressed as the percentage of invasion relative to the control.
Signaling Pathways and Experimental Workflows
This compound (Marimastat) Signaling Pathway
This compound's primary mechanism of action is the direct inhibition of MMPs, which are key effectors in the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.
Doxycycline Signaling Pathway
Doxycycline's anti-cancer activity involves multiple pathways. A key pathway is the inhibition of Protease-Activated Receptor 1 (PAR1), which subsequently downregulates the FAK/PI3K/AKT signaling cascade. This leads to the suppression of epithelial-to-mesenchymal transition (EMT) and cancer stem cell-like properties.[18]
Experimental Workflow: In Vivo Tumor Xenograft Study
This workflow outlines a typical in vivo study to assess the anti-tumor efficacy of a compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Doxycycline Induces Apoptosis and Inhibits Proliferation and Invasion of Human Cervical Carcinoma Stem Cells | PLOS One [journals.plos.org]
- 5. NEODOXy: Targeting Breast Cancer Stem Cells With Doxycycline [ctv.veeva.com]
- 6. researchgate.net [researchgate.net]
- 7. Doxycycline directly targets PAR1 to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxycycline inhibits breast cancer EMT and metastasis through PAR-1/NF-κB/miR-17/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Migration and invasion assays [bio-protocol.org]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. snapcyte.com [snapcyte.com]
- 18. Doxycycline Inhibits Cancer Stem Cell-Like Properties via PAR1/FAK/PI3K/AKT Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Metastat (COL-3) vs. Batimastat: A Comparative Guide for MMP Inhibitor Research
In the landscape of cancer research and the development of therapeutic agents targeting tumor progression, matrix metalloproteinase (MMP) inhibitors have been a significant area of focus. Among these, Metastat (COL-3) and batimastat represent two distinct classes of inhibitors with different chemical scaffolds and inhibitory profiles. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Mechanism of Action
Both this compound and batimastat function by inhibiting the activity of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] This degradation is a key process in tumor invasion, metastasis, and angiogenesis.[1]
Batimastat (BB-94) is a broad-spectrum MMP inhibitor with a hydroxamate-based chemical structure.[2] The hydroxamate group acts as a zinc-chelating agent, binding to the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[2]
This compound (COL-3) , a chemically modified tetracycline, operates through a different mechanism. It has been stripped of its antimicrobial properties but retains its ability to inhibit MMPs.[1] Its primary mode of action is also believed to involve chelation of the zinc ion at the active site of the MMPs.[1] Additionally, some studies suggest that tetracycline derivatives may also downregulate the production of the proenzyme and inhibit its oxidative activation.
Comparative Inhibitory Profile
The inhibitory activity of MMP inhibitors is a critical determinant of their potential therapeutic efficacy and off-target effects. Batimastat is characterized as a potent, broad-spectrum inhibitor, while this compound has been noted for its potent inhibition of specific gelatinases.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) |
| Batimastat | 3 nM[3][4] | 4 nM[3][4] | 20 nM[3][4] | 6 nM[3][4] | 4 nM[3][4] |
| This compound (COL-3) | Data not available | Potent inhibitor | Data not available | Data not available | Potent inhibitor |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% and can vary between studies depending on the specific assay conditions.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of MMP inhibitors.
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. A common method involves incubation with 4-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: A serial dilution of the inhibitor (batimastat or this compound) is prepared in an appropriate assay buffer.
-
Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor in a 96-well plate.
-
Substrate Addition: A fluorogenic MMP substrate is added to each well to initiate the reaction. The substrate is designed to be non-fluorescent until cleaved by the MMP, which releases a fluorescent group.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.[5]
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases, MMP-2 and MMP-9.
-
Sample Preparation: Conditioned media from cell cultures or tissue lysates are collected. Protein concentration is determined to ensure equal loading.
-
Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is performed under non-denaturing conditions.
-
Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weights of the bands can be used to identify MMP-2 and MMP-9.[3][6]
In Vivo Tumor Xenograft Model
This protocol describes a general approach to evaluate the anti-tumor efficacy of MMP inhibitors in an animal model.
-
Cell Culture and Implantation: Human cancer cells (e.g., breast, colon) are cultured and then implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the MMP inhibitor (e.g., batimastat administered intraperitoneally or this compound administered orally) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised and weighed. Tissues may be collected for further analysis, such as histology or biomarker assessment. The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.
Western Blot Analysis of Signaling Pathways
This method is used to assess the effect of MMP inhibitors on intracellular signaling pathways.
-
Cell Treatment and Lysis: Cancer cells are treated with the MMP inhibitor for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[7][8]
Downstream Signaling Pathways
The inhibition of MMPs by batimastat and this compound can have downstream effects on intracellular signaling pathways that are critical for cancer cell proliferation, survival, and migration.
Batimastat has been shown to influence the MAPK/ERK and PI3K/AKT signaling pathways.[5] By inhibiting MMPs, batimastat can indirectly modulate the activity of these pathways, which are often dysregulated in cancer.
This compound (COL-3) has also been suggested to affect signaling pathways involved in inflammation and cell survival, although the specific downstream effects of its MMP inhibition are still being elucidated.
Mandatory Visualizations
Conclusion
Batimastat and this compound (COL-3) represent two different chemical classes of MMP inhibitors with distinct inhibitory profiles. Batimastat is a potent, broad-spectrum hydroxamate-based inhibitor, while this compound is a chemically modified tetracycline with potent activity against gelatinases. The choice between these inhibitors for research purposes will depend on the specific MMPs of interest, the desired spectrum of activity, and the experimental model. The provided experimental protocols offer a foundation for the comparative evaluation of these and other MMP inhibitors in a preclinical setting. Further research is warranted to fully elucidate the inhibitory profile of this compound and the downstream signaling consequences of both inhibitors in various cancer models.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Metastat (COL-3) and Marimastat: A Guide for Researchers
In the landscape of cancer therapeutics, the inhibition of matrix metalloproteinases (MMPs) has been a significant area of investigation due to their critical role in tumor invasion, metastasis, and angiogenesis. This guide provides a detailed head-to-head comparison of two prominent MMP inhibitors: Metastat, also known as COL-3, a chemically modified tetracycline, and marimastat, a broad-spectrum hydroxamate-based inhibitor. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound (COL-3) | Marimastat |
| Drug Class | Chemically Modified Tetracycline | Hydroxamate-based Peptidomimetic |
| Mechanism of Action | Primarily inhibits MMP activity by chelating the zinc ion at the active site; also affects MMP production and activation. | Broad-spectrum competitive inhibitor that binds to the zinc ion in the active site of various MMPs.[1][2][3][4][5] |
| Primary MMP Targets | Potent inhibitor of MMP-2 and MMP-9.[6][7] | Broad-spectrum inhibitor of MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14.[1][2][3][4][5] |
| Clinical Development Status | Investigated in Phase I and II clinical trials. | Advanced to Phase III clinical trials, but ultimately did not receive regulatory approval for cancer treatment.[8][9] |
| Key Adverse Events | Photosensitivity, nausea, vomiting, fatigue.[10][11] | Musculoskeletal pain and inflammation (arthralgia, tendinitis).[8][9] |
In-Depth Analysis
Mechanism of Action
Both this compound (COL-3) and marimastat function by inhibiting the enzymatic activity of MMPs, which are crucial for the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.
This compound (COL-3) , a derivative of tetracycline, exhibits a multi-faceted mechanism of action. It not only inhibits the activity of MMPs, particularly the gelatinases MMP-2 and MMP-9, by chelating the essential zinc ion in their active site, but has also been shown to downregulate the production and activation of these proenzymes.[6][7] This dual action on both the active enzyme and its precursors may offer a more sustained inhibition of MMP-driven processes.
Marimastat , on the other hand, is a synthetic, broad-spectrum MMP inhibitor.[1][2][3][4][5] Its chemical structure mimics the collagen substrate of MMPs, allowing it to bind with high affinity to the active site of several MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14, thereby competitively inhibiting their proteolytic activity.[1][2][3][4][5]
Preclinical Efficacy: A Quantitative Comparison
The inhibitory potency of this compound (COL-3) and marimastat against various MMPs has been evaluated in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.
| MMP Target | This compound (COL-3) IC50 (nM) | Marimastat IC50 (nM) |
| MMP-1 | - | 5[1][2][3][4][5] |
| MMP-2 | Potent Inhibition (Specific IC50 not consistently reported)[6][7] | 6[1][2][3][4][5] |
| MMP-7 | - | 13[1][2][3][4][5] |
| MMP-9 | Potent Inhibition (Specific IC50 not consistently reported)[6][7] | 3[1][2][3][4][5] |
| MMP-14 | - | 9[1][2][3][4][5] |
Note: Direct comparative studies with standardized assays are limited. The inhibitory profile of COL-3 is primarily characterized as being potent against MMP-2 and MMP-9.
Clinical Trial Overview
Both this compound (COL-3) and marimastat have undergone clinical evaluation, with marimastat progressing to later-stage trials.
This compound (COL-3): Phase I clinical trials demonstrated that COL-3 could be administered orally with a manageable safety profile.[10][11] The dose-limiting toxicity was photosensitivity.[10][11] While objective tumor responses were not observed, some patients with advanced solid tumors experienced prolonged disease stabilization.[10][11]
Marimastat: Marimastat underwent extensive clinical development, including several Phase III trials for various cancers.[8][9] A significant and often dose-limiting side effect was musculoskeletal pain and inflammation.[8][9] Ultimately, the clinical trials failed to demonstrate a significant survival benefit, leading to the discontinuation of its development for cancer therapy.[8][9]
| Clinical Trial Aspect | This compound (COL-3) | Marimastat |
| Highest Phase of Development | Phase II | Phase III |
| Route of Administration | Oral | Oral |
| Dose-Limiting Toxicity | Photosensitivity[10][11] | Musculoskeletal pain and inflammation[8][9] |
| Clinical Outcome | Disease stabilization in some patients.[10][11] | No significant improvement in overall survival.[8][9] |
Pharmacokinetic Profile
| Pharmacokinetic Parameter | This compound (COL-3) | Marimastat |
| Bioavailability | Orally bioavailable | Orally bioavailable[8][12][13][14][15][16] |
| Time to Peak Plasma Concentration (Tmax) | ~4-8 hours[17] | ~1-3 hours[12][14] |
| Elimination Half-life (t1/2) | Not well defined due to slow elimination | ~8-10 hours[12][14] |
Signaling Pathways and Experimental Workflows
The inhibition of MMPs by this compound and marimastat impacts downstream signaling pathways involved in cell proliferation, survival, and migration. The primary consequence of MMP inhibition is the stabilization of the extracellular matrix, which in turn can affect integrin signaling and the availability of ECM-bound growth factors.
Experimental Protocols
MMP Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the in vitro potency of an inhibitor against a specific MMP.
Materials:
-
Recombinant human MMP enzyme
-
MMP assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test inhibitor (this compound or marimastat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in MMP assay buffer.
-
Add a fixed concentration of the recombinant MMP enzyme to each well of the microplate.
-
Add the serially diluted inhibitor to the respective wells and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Gelatin Zymography for MMP-2 and MMP-9 Activity
Objective: To detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Materials:
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
MMP renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
MMP developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, pH 7.6)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare protein samples (e.g., conditioned cell culture media) in non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the MMPs to renature.
-
Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by the active MMPs.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Quantify the band intensity using densitometry software.
Orthotopic Mouse Model of Metastasis
Objective: To evaluate the in vivo efficacy of an MMP inhibitor in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., human breast or pancreatic cancer cells)
-
Matrigel
-
Surgical instruments
-
Test inhibitor formulated for oral administration
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of serum-free media and Matrigel.
-
Anesthetize the mice and surgically expose the target organ (e.g., mammary fat pad for breast cancer, pancreas for pancreatic cancer).
-
Inject the cancer cell suspension into the orthotopic site to establish a primary tumor.
-
Suture the incision and allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., this compound or marimastat) or vehicle control to the respective groups daily by oral gavage.
-
Monitor primary tumor growth over time using calipers or bioluminescence imaging.
-
At the end of the study, sacrifice the mice and harvest the primary tumors and metastatic organs (e.g., lungs, liver).
-
Analyze the tissues for tumor burden and metastatic lesions through histological examination or ex vivo imaging.
Conclusion
This compound (COL-3) and marimastat represent two distinct chemical classes of MMP inhibitors that have been evaluated for their anticancer properties. While both have demonstrated preclinical efficacy in inhibiting key processes of cancer progression, their clinical development has been met with significant challenges, including dose-limiting toxicities and a lack of survival benefit in late-stage cancer patients. This comparative guide highlights the differences in their mechanism of action, inhibitory profiles, and clinical outcomes, providing a valuable resource for researchers in the ongoing quest to effectively target MMPs in cancer therapy. The detailed experimental protocols offer a foundation for the continued investigation and development of novel MMP inhibitors with improved therapeutic indices.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Phase I clinical trial of oral COL-3, a matrix metalloproteinase inhibitor, in patients with refractory metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I and pharmacokinetic study of Col-3 (this compound), an oral tetracycline derivative with potent matrix metalloproteinase and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined analysis of studies of the effects of the matrix metalloproteinase inhibitor marimastat on serum tumor markers in advanced cancer: selection of a biologically active and tolerable dose for longer-term studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Validating MMP-2 and MMP-9 Inhibition by COL-3: A Comparative Guide Using Zymography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of COL-3 (Metastat), a chemically modified tetracycline, as an inhibitor of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). We detail the use of gelatin zymography as a robust method for validating and quantifying this inhibition and compare COL-3's performance against other known MMP inhibitors.
Introduction to MMP-2, MMP-9, and Their Inhibition
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for degrading components of the extracellular matrix (ECM).[1][2] Specifically, MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) are crucial for breaking down type IV collagen, a primary component of basement membranes.[1][3][4] While essential for normal physiological processes like tissue remodeling and wound healing, their overexpression is strongly linked to pathological conditions, including tumor invasion, metastasis, and angiogenesis in cancer.[2][3][4][5]
Given their role in disease progression, MMPs are significant therapeutic targets. COL-3 is a synthetic MMP inhibitor that has been investigated for its anticancer properties.[6] Validating the efficacy and specificity of inhibitors like COL-3 is a critical step in drug development. Gelatin zymography offers a sensitive and widely used method to visualize and quantify the inhibitory effects on MMP-2 and MMP-9 activity.[6][7]
Performance Comparison of MMP Inhibitors
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. While specific IC50 values for COL-3 can vary by experimental conditions, it is known to be a potent inhibitor. Below is a table comparing the inhibitory action of various compounds against MMP-2 and MMP-9.
| Inhibitor | Target MMP(s) | Reported IC50 / Potency | Selectivity Notes |
| COL-3 (this compound) | Broad-spectrum, including MMP-2, MMP-9 | Potent Inhibitor (Phase I clinical trial)[6] | A chemically modified tetracycline, lacks antibiotic activity but retains MMP inhibitory function. |
| Batimastat (BB-94) | Broad-spectrum MMPs | MMP-2: ~5 nM, MMP-9: ~56 nM[8] | A potent, broad-spectrum inhibitor; its use in clinical trials was hampered by poor bioavailability and side effects.[9] |
| Marimastat (BB-2516) | Broad-spectrum MMPs | MMP-2: ~7.7 nM, MMP-9: ~5 nM[8] | An orally active broad-spectrum inhibitor that also showed limited success in late-stage clinical trials due to side effects.[9] |
| TIMP-2 (Endogenous) | Most MMPs | MMP-2: High affinity | Tissue Inhibitors of Metalloproteinases (TIMPs) are the natural, endogenous inhibitors of MMPs.[6] |
| Bivalent Carboxylate Inhibitor | MMP-9, MMP-2 | MMP-9 (trimer): 0.1 nM, MMP-2: 5 nM[8] | Demonstrates high selectivity for the trimeric form of MMP-9 over MMP-2 and other MMPs.[8] |
Note: IC50 values are highly dependent on the assay conditions, substrate used, and enzyme source. The values presented are for comparative purposes.
Experimental Validation: Gelatin Zymography
Gelatin zymography is a powerful technique that uses sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to detect the activity of gelatin-degrading enzymes.[1] Gelatin is copolymerized into the polyacrylamide gel, serving as the enzyme's substrate.[1][6] Samples containing MMPs are loaded and run under non-reducing conditions.[1] After electrophoresis, the gel is washed to remove SDS and incubated in a developing buffer, allowing the separated MMPs to renature and digest the gelatin in their vicinity.[10] Subsequent staining with Coomassie Brilliant Blue reveals clear bands against a blue background where gelatin has been degraded, indicating the presence and activity of MMP-2 and MMP-9.[11] The degree of inhibition by compounds like COL-3 can be quantified by measuring the reduction in the intensity of these lytic bands.[12]
Zymography Experimental Workflow
Detailed Experimental Protocol
This protocol is optimized for detecting secreted MMP-2 and MMP-9 from cell culture media.
1. Reagent and Buffer Preparation: [1][13]
-
Separating Gel (10% Acrylamide, 0.1% Gelatin): Mix dH₂O, 30% acrylamide/bis-acrylamide, 1.5 M Tris-HCl (pH 8.8), 10% SDS, and a freshly prepared 1% gelatin solution. Polymerize with 10% APS and TEMED.
-
Stacking Gel (4% Acrylamide): Mix dH₂O, 30% acrylamide/bis-acrylamide, 0.5 M Tris-HCl (pH 6.8), and 10% SDS. Polymerize with 10% APS and TEMED.
-
Sample Buffer (2x, Non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue. Do not add reducing agents like β-mercaptoethanol.
-
Running Buffer: 25 mM Tris base, 192 mM glycine, 0.1% SDS, pH 8.3.
-
Washing Buffer (Renaturation): 50 mM Tris-HCl (pH 7.5), 2.5% Triton X-100, 5 mM CaCl₂, 1 µM ZnCl₂.
-
Developing Buffer (Incubation): 50 mM Tris-HCl (pH 7.5), 0.2 M NaCl, 5 mM CaCl₂, 1 µM ZnCl₂.
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid in dH₂O.
2. Sample Preparation:
-
Culture cells (e.g., cancer cell lines known to secrete MMPs) until they are 70-80% confluent.[11]
-
Wash cells with serum-free media and then incubate in fresh serum-free media containing various concentrations of COL-3 or other inhibitors. Include a vehicle-only control.
-
Collect the conditioned media after a suitable incubation period (e.g., 24-48 hours).[11]
-
Centrifuge the media to remove cells and debris. The supernatant can be concentrated if MMP levels are low.[13]
-
Determine the total protein concentration of each sample for normalization. Mix an equal amount of protein from each sample with 2x non-reducing sample buffer.
3. Electrophoresis:
-
Load prepared samples into the wells of the gelatin-containing polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage (e.g., 120-150 V) at 4°C until the dye front reaches the bottom.[13]
4. Renaturation and Incubation:
-
Carefully remove the gel from the cassette.
-
Wash the gel twice for 30 minutes each in Washing Buffer with gentle agitation at room temperature to remove SDS and allow enzymes to renature.[10]
-
Incubate the gel in Developing Buffer overnight (16-24 hours) at 37°C in a sealed container.[1]
5. Staining and Visualization:
-
Stain the gel with Staining Solution for 30-60 minutes.[13]
-
Destain the gel with Destaining Solution, changing the solution several times, until clear bands appear against a dark blue background. Pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa) will appear as distinct bands.[14]
6. Data Analysis:
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the lytic bands using densitometry software (e.g., ImageJ). The decrease in band intensity in inhibitor-treated lanes compared to the control lane reflects the inhibitory activity of the compound.[15]
Signaling Pathway Context for MMP Expression
The expression and secretion of MMP-2 and MMP-9 are tightly regulated by complex signaling pathways that are often hijacked in cancer.[16] Growth factors, cytokines, and other stimuli can activate cell surface receptors, triggering intracellular cascades (e.g., MAPK/ERK pathway) that lead to the activation of transcription factors like AP-1 and NF-κB. These transcription factors then bind to the promoter regions of MMP genes, driving their expression.[4] Once synthesized and secreted, the inactive pro-MMPs are activated in the extracellular space. Inhibitors like COL-3 act at this final stage, blocking the catalytic activity of the mature enzymes.
Conclusion
Validating the inhibitory potential of compounds against MMP-2 and MMP-9 is crucial for developing therapies targeting cancer and other diseases. COL-3 represents a class of chemically modified tetracyclines with potent MMP inhibitory effects. Gelatin zymography provides a direct, sensitive, and reliable method for assessing the efficacy of COL-3 and comparing it to other inhibitors.[7] The detailed protocol and comparative data in this guide serve as a valuable resource for researchers aiming to investigate and characterize novel MMP inhibitors in a preclinical setting.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 to Upper Tract Urothelial Cancer Risk in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Tissue levels of active matrix metalloproteinase-2 and -9 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zymographic detection and clinical correlations of MMP-2 and MMP-9 in breast cancer sera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patterns of MMP-2 and MMP-9 expression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to COL-3 and Newer Synthetic MMP Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology research has seen a significant focus on the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their overexpression in various cancers is linked to tumor growth, invasion, and metastasis. This guide provides a detailed comparison of COL-3 (Metastat), a chemically modified tetracycline, with newer synthetic MMP inhibitors, offering insights into their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Introduction to MMP Inhibition in Cancer Therapy
Matrix metalloproteinases are key players in the tumor microenvironment, facilitating the breakdown of physical barriers to cancer cell dissemination and promoting angiogenesis. This has made them an attractive target for therapeutic intervention. Early efforts led to the development of broad-spectrum MMP inhibitors. However, many of these, including some newer synthetic inhibitors, have faced challenges in clinical trials, primarily due to lack of efficacy and significant side effects.[1][2] This has spurred the development of more selective inhibitors to minimize off-target effects.
COL-3 (this compound): A Tetracycline Derivative
COL-3, a chemically modified tetracycline, distinguishes itself by being non-antimicrobial while retaining its MMP inhibitory properties.[3][4] Its mechanism of action is thought to involve the chelation of the zinc ion at the active site of MMPs.[3] Clinical studies have shown that COL-3 can induce disease stabilization in some cancers, but its development has been hampered by dose-limiting phototoxicity.[5][6]
Newer Synthetic MMP Inhibitors: A Diverse Class
Newer synthetic MMP inhibitors are a varied group of compounds, largely peptidomimetic or non-peptidomimetic, designed to interact with the MMP active site. Notable examples include marimastat, prinomastat, and tanomastat. While showing promise in preclinical models, they have had limited success in late-stage clinical trials, often due to a combination of insufficient efficacy and adverse effects such as musculoskeletal syndrome.[3][7][8] The broad-spectrum nature of many of these inhibitors is considered a significant factor in their clinical trial failures, as they may inhibit MMPs that have tumor-suppressive roles.[2]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for COL-3 and a selection of newer synthetic MMP inhibitors, focusing on their inhibitory activity against various MMPs.
Table 1: Inhibitory Activity (IC50, nM) of MMP Inhibitors Against Various MMPs
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-9 | MMP-14 | Reference |
| Marimastat | 5 | 6 | 230 | 13, 16 | 3 | 9 | [1][9][10] |
| Prinomastat | 79 | - | 6.3 | - | 5.0 | - | [2][11] |
Note: Specific IC50 values for COL-3 against a wide range of individual MMPs are not consistently reported in the literature in the same format as for newer synthetic inhibitors. COL-3 is generally described as a broad-spectrum MMP inhibitor.[4][12]
Table 2: Inhibition Constant (Ki, nM) of MMP Inhibitors
| Inhibitor | MMP-2 | MMP-3 | MMP-9 | MMP-13 | MMP-14 | Reference |
| Marimastat | - | - | - | - | 2.1 | [10] |
| Prinomastat | 0.05 | 0.3 | 0.26 | 0.03 | - | [2][11] |
Experimental Protocols
The evaluation of MMP inhibitors relies on a variety of well-established experimental protocols. Below are detailed methodologies for two key assays.
Gelatin Zymography
Principle: This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples. It involves separating proteins by electrophoresis on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity, and then stained. Areas of MMP activity appear as clear bands against a stained background where the gelatin has been degraded.[13][14][15]
Protocol:
-
Sample Preparation: Conditioned cell culture media or tissue extracts are mixed with a non-reducing sample buffer. Samples are not boiled to preserve enzyme activity.[16]
-
Electrophoresis: Samples are loaded onto a polyacrylamide gel copolymerized with gelatin. Electrophoresis is carried out under non-reducing conditions.[8]
-
Renaturation: After electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.[16]
-
Incubation: The gel is incubated overnight in a developing buffer containing calcium and zinc ions, which are essential for MMP activity. For inhibitor studies, the inhibitor of interest is included in this buffer.[8][16]
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250, which stains the undigested gelatin. The gel is then destained until clear bands of gelatinolysis are visible against a blue background.[8]
-
Analysis: The clear bands are quantified using densitometry to determine the level of MMP activity.[13]
Förster Resonance Energy Transfer (FRET)-Based Assays
Principle: FRET-based assays provide a sensitive and continuous measure of MMP activity. They utilize a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by an MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured in real-time.[17][18]
Protocol:
-
Reagent Preparation: A fluorogenic MMP substrate and a purified, active MMP enzyme (for standard curves and inhibitor profiling) are prepared in an appropriate assay buffer.[19][20]
-
Inhibitor Preparation: Serial dilutions of the test inhibitor are prepared in the assay buffer. A vehicle control (e.g., DMSO) is also included.[19]
-
Assay Setup: The assay is typically performed in a 96-well black microplate. The assay buffer, inhibitor dilutions, and the sample containing the MMP or the purified enzyme are added to the wells. The mixture is pre-incubated to allow for inhibitor binding.[17][19]
-
Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.[19]
-
Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair.[17][20]
-
Data Analysis: The rate of substrate cleavage is determined from the increase in fluorescence over time. The inhibitory activity is calculated by comparing the rates in the presence and absence of the inhibitor to determine the IC50 value.[17]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions involved in MMP-mediated cancer progression and the workflow for evaluating inhibitors is crucial for a comprehensive understanding.
Caption: MMP signaling pathway in cancer progression.
Caption: Experimental workflow for MMP inhibitor evaluation.
Conclusion
The pursuit of effective MMP inhibitors in oncology continues to be a challenging yet promising field. While early broad-spectrum inhibitors like COL-3 and some newer synthetic agents have shown limited clinical success due to issues of efficacy and toxicity, they have provided invaluable lessons. The future of MMP inhibition in cancer therapy likely lies in the development of highly selective inhibitors that target specific MMPs with proven pro-tumorigenic roles, thereby minimizing off-target effects and improving the therapeutic window. Further research into the complex roles of individual MMPs in different cancer types will be critical to realizing the full potential of this therapeutic strategy.
References
- 1. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I clinical trial of oral COL-3, a matrix metalloproteinase inhibitor, in patients with refractory metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gelatin zymography protocol | Abcam [abcam.com]
- 16. Detection of Functional Matrix Metalloproteinases by Zymography [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Metastat vs. Broad-Spectrum MMP Inhibitors: A Comparative Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the matrix metalloproteinase (MMP) inhibitor Metastat (also known as COL-3 or Incyclinide) with other well-characterized broad-spectrum MMP inhibitors, namely Marimastat and Batimastat. This document is intended to assist researchers, scientists, and drug development professionals in understanding the selectivity profile of this compound and its potential applications in therapeutic research.
Executive Summary
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathological processes, including cancer metastasis, inflammation, and arthritis. Consequently, MMPs are significant targets for drug development.
Comparative Selectivity Profile of MMP Inhibitors
The inhibitory potency of MMP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate greater potency. The following table summarizes the available inhibitory data for this compound, Marimastat, and Batimastat against a panel of MMPs.
| MMP Target | This compound (COL-3) IC50/Ki | Marimastat IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | Data not available | 5[1][2] | 3[3][4][5] |
| MMP-2 (Gelatinase-A) | Potent competitive inhibitor[6] | 6[1][2] | 4[3][4][5] |
| MMP-3 (Stromelysin-1) | Data not available | Data not available | 20[3][4][5] |
| MMP-7 (Matrilysin) | Data not available | 13[1][2] | 6[3][4][5] |
| MMP-8 (Collagenase-2) | Data not available | Data not available | Data not available |
| MMP-9 (Gelatinase-B) | Potent inhibitor[6] | 3[1][2] | 4[3][4][5] |
| MMP-13 (Collagenase-3) | Data not available | Data not available | Data not available |
| MMP-14 (MT1-MMP) | Inhibits MT1-MMP activity[1] | 9[1][2] | Data not available |
Note: "Data not available" indicates that specific IC50 or Ki values for this compound against these MMPs were not found in the searched public domain sources. However, qualitative descriptions indicate potent inhibition of MMP-2 and MMP-9.
Experimental Protocols
The determination of the inhibitory activity of compounds against MMPs is commonly performed using a fluorogenic substrate assay. This method provides a sensitive and continuous measurement of enzyme activity.
Fluorometric Assay for MMP Inhibition
Principle: This assay is based on the cleavage of a specific, quenched fluorogenic substrate by an MMP. Upon cleavage, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the MMP activity. The presence of an inhibitor reduces the rate of substrate cleavage.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound, Marimastat, Batimastat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the MMP is in a pro-enzyme form, it needs to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor. c. Add the activated MMP enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm for the example substrate) over a set period (e.g., 30-60 minutes) at regular intervals.
-
Data Analysis: a. Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots. b. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizations
MMP Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of MMP inhibition.
Caption: General mechanism of MMP inhibition by an active site-binding inhibitor.
Experimental Workflow for MMP Inhibition Assay
The logical flow of the experimental protocol to determine the IC50 of an MMP inhibitor is depicted below.
Caption: Logical workflow for determining the IC50 of an MMP inhibitor.
References
Comparative Analysis of Metastat's Anti-Angiogenic Effects
A Cross-Validation Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic properties of Metastat (Col-3) against two leading anti-angiogenic agents, Bevacizumab and Sunitinib. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of experimental data, methodologies, and mechanisms of action to facilitate informed decision-making in pre-clinical and clinical research.
Introduction to Anti-Angiogenic Agents
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By developing their own blood supply, tumors can receive the necessary nutrients and oxygen to expand and disseminate to distant organs. Anti-angiogenic therapies aim to disrupt this process, thereby inhibiting tumor progression. This guide focuses on three distinct anti-angiogenic agents:
-
This compound (Col-3): A chemically modified tetracycline that functions as a potent inhibitor of matrix metalloproteinases (MMPs). Its anti-angiogenic effects are primarily a consequence of its anti-MMP activity, as MMPs are crucial for the degradation of the extracellular matrix, a key step in angiogenesis.
-
Bevacizumab (Avastin): A humanized monoclonal antibody that specifically targets and neutralizes all isoforms of vascular endothelial growth factor-A (VEGF-A). By binding to VEGF-A, Bevacizumab prevents its interaction with its receptors on endothelial cells, thereby inhibiting the signaling cascade that leads to angiogenesis.[1][2]
-
Sunitinib (Sutent): An oral, multi-targeted receptor tyrosine kinase inhibitor (TKI). Sunitinib inhibits several receptor tyrosine kinases involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[3][4]
Comparative Efficacy: In Vitro and In Vivo Studies
The following tables summarize the quantitative data from key pre-clinical studies evaluating the anti-angiogenic efficacy of this compound (Col-3), Bevacizumab, and Sunitinib.
Table 1: In Vitro Anti-Angiogenic Activity
| Assay | This compound (Col-3) | Bevacizumab | Sunitinib |
| Endothelial Cell Proliferation/Viability | Data not available in a comparable format. Primarily acts on MMPs, indirectly affecting cell migration and invasion. | Dose-dependent inhibition of choroidal endothelial cell proliferation.[5] A 12.1% decrease in proliferation was observed with 1 mg/ml Bevacizumab in the presence of VEGF.[6] | IC50 for HUVEC and HLMVEC proliferation is approximately 0.01 µmol/L.[7] Dose-dependent inhibition of MDA-MB-468 cell proliferation (24% at 1 µmol/L, 41% at 5 µmol/L, 59% at 10 µmol/L).[8][9] |
| Endothelial Cell Migration | Inhibition of radiation-induced invasion of endothelial cells.[10] | Dose-dependent inhibition of endothelial cell migration.[11] | Inhibition of VEGF-dependent endothelial cell invasion at 0.1 µmol/L.[12] |
| Endothelial Cell Tube Formation | Inhibition of ionizing radiation-induced changes in VEGF levels, which can affect tube formation.[10] | Delayed tube formation of endothelial cells.[11] At 100 μg/mL, paradoxically promoted tube formation in HUVECs under hypoxia.[13] | IC50 of 33.1 nM for inhibiting tube formation in a co-culture model.[14] |
Table 2: In Vivo Anti-Angiogenic Activity
| Assay | This compound (Col-3) | Bevacizumab | Sunitinib |
| Matrigel Plug Assay | Data not available in a comparable format. | At 100 μg/mL, promoted angiogenesis in Matrigel plugs containing HUVECs.[13][15] | Dose-dependent inhibition of endothelial cell migration into Matrigel plugs.[16] |
| Tumor Xenograft Models | Durable disease stability noted in patients with various cancers.[17] | Significantly decreased microvessel density and vessel diameters in A-431 tumors.[18] | Oral administration of 80 mg/kg sunitinib in mice with U87MG GBM xenografts resulted in a 74% reduction in microvessel density and a 36% improvement in median survival.[12] In a triple-negative breast cancer model, sunitinib significantly reduced tumor volume and microvessel density.[9] |
Mechanisms of Action and Signaling Pathways
The anti-angiogenic effects of these three agents are mediated through distinct molecular mechanisms and signaling pathways.
This compound (Col-3): Inhibition of Matrix Metalloproteinases
This compound's primary mechanism of action is the inhibition of MMPs.[19] MMPs are a family of enzymes that degrade the extracellular matrix (ECM), a critical step for endothelial cell migration and invasion during angiogenesis. By inhibiting MMPs, this compound indirectly blocks the formation of new blood vessels.
Caption: this compound inhibits angiogenesis by blocking MMP-mediated ECM degradation.
Bevacizumab: Neutralization of VEGF-A
Bevacizumab is a monoclonal antibody that directly binds to and neutralizes VEGF-A, preventing it from activating its receptors (VEGFR-1 and VEGFR-2) on endothelial cells.[1][20] This blockade inhibits the downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[20]
Caption: Bevacizumab blocks angiogenesis by neutralizing VEGF-A.
Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition
Sunitinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases, including VEGFRs and PDGFRs.[3][4] By binding to the ATP-binding site of these receptors, Sunitinib inhibits their autophosphorylation and downstream signaling, thereby blocking endothelial cell proliferation and migration, as well as pericyte function, which is important for vessel stabilization.[3][21]
Caption: Sunitinib inhibits multiple receptor tyrosine kinases involved in angiogenesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Endothelial Cell Proliferation Assay
-
Cell Seeding: Endothelial cells (e.g., HUVECs, HLMVECs) are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete growth medium.
-
Treatment: After cell attachment (typically 24 hours), the medium is replaced with a low-serum medium containing various concentrations of the test compound (this compound, Bevacizumab, or Sunitinib) or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Quantification: Cell proliferation is assessed using methods such as:
-
MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
³H-Thymidine Incorporation: Measures DNA synthesis by quantifying the incorporation of radiolabeled thymidine.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are typically expressed as a percentage of inhibition compared to the vehicle control, and IC50 values (the concentration of drug that inhibits 50% of cell proliferation) are calculated.
Endothelial Cell Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells in a low-serum medium containing the test compound or vehicle control.
-
Incubation: The plate is incubated for 4 to 18 hours to allow for the formation of capillary-like structures (tubes).
-
Visualization: Tube formation is visualized using an inverted microscope. Cells can be pre-labeled with a fluorescent dye (e.g., Calcein AM) for easier visualization and quantification.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as:
-
Total tube length
-
Number of branch points
-
Total tube area
-
-
Data Analysis: The results are expressed as a percentage of inhibition of tube formation compared to the vehicle control.
In Vivo Matrigel Plug Assay
-
Preparation of Matrigel Mixture: Matrigel, kept on ice to remain in a liquid state, is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound or vehicle control. In some protocols, endothelial cells are also included in the mixture.[3]
-
Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into the flank of immunocompromised mice. The Matrigel solidifies at body temperature, forming a plug.
-
Treatment: Mice may receive additional systemic treatments with the test compound as per the study design.
-
Plug Excision: After a defined period (typically 7-14 days), the Matrigel plugs are excised.
-
Analysis: The plugs are analyzed for the extent of angiogenesis by:
-
Hemoglobin Content Measurement: As an indicator of blood vessel formation.
-
Immunohistochemistry: Staining for endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.
-
-
Data Analysis: The angiogenic response is quantified and compared between the treatment and control groups.
Caption: A generalized workflow for evaluating anti-angiogenic compounds.
Conclusion
This compound (Col-3), Bevacizumab, and Sunitinib represent three distinct approaches to inhibiting angiogenesis. This compound's indirect mechanism via MMP inhibition contrasts with the direct targeting of the VEGF pathway by Bevacizumab and the broader receptor tyrosine kinase inhibition by Sunitinib. The choice of agent for research or therapeutic development will depend on the specific context, including the tumor type, the desired mechanism of action, and the potential for combination therapies. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bevacizumab inhibits proliferation of choroidal endothelial cells by regulation of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. vascularcell.com [vascularcell.com]
- 9. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 13. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dual-targeted Contrast Agent for US Assessment of Tumor Angiogenesis in Vivo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase I and pharmacokinetic study of Col-3 (this compound), an oral tetracycline derivative with potent matrix metalloproteinase and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Metastat and Other Tetracycline Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Tetracycline and its analogs, a class of antibiotics, have garnered significant interest in oncology for their potential anti-cancer properties. Beyond their antimicrobial activity, these compounds exhibit pleiotropic effects, including the inhibition of tumor growth, metastasis, and angiogenesis. This guide provides a comparative analysis of Metastat (a brand of doxycycline) and other notable tetracycline analogs—minocycline, tigecycline, and the chemically modified tetracycline COL-3—focusing on their performance in pre-clinical cancer models and elucidating their mechanisms of action.
Data Presentation: A Comparative Overview of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various tetracycline analogs across different cancer cell lines. These values, representing the concentration of a drug that is required for 50% inhibition of cell viability, serve as a key metric for comparing the cytotoxic potential of these compounds. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.
Table 1: Comparative IC50 Values of Tetracycline Analogs in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Exposure Time | Assay | Reference |
| Doxycycline | HL-60 | 9.2 | 24h | Resazurin | [1][2] |
| Minocycline | HL-60 | 9.9 | 24h | Resazurin | [1][2] |
| COL-3 | HL-60 | 1.3 | 24h | Resazurin | [1][2] |
Table 2: Comparative IC50 Values of Tetracycline Analogs in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Doxycycline | Lung Cancer | A549 | 1.06 | 48h | [3] |
| Doxycycline | Lung Cancer | NCI-H446 | 1.70 | 48h | [3] |
| Minocycline | Melanoma | COLO 829 | 13.9 | 72h | [4] |
| Tigecycline | Melanoma | COLO 829 | 19.2 | 72h | [4] |
| Tigecycline | Melanoma | A375 | 39.1 | 72h | [4] |
| Tigecycline | Gastric Cancer | MKN-45 | ~25-50 | Not Specified | [5] |
| Tigecycline | Hepatocellular Carcinoma | Huh7 | 7.70 | 48h | [6] |
| Tigecycline | Hepatocellular Carcinoma | HepG2 | 1.72 | 48h | [6] |
| COL-3 | Prostate Cancer | DU145 | ~12 µg/mL | 48h | [7] |
| COL-3 | Prostate Cancer | TSU-PR1 | ~12 µg/mL | 48h | [7] |
Mechanisms of Action: Impact on Key Signaling Pathways
Tetracycline analogs exert their anti-cancer effects through multiple mechanisms, primarily by inhibiting matrix metalloproteinases (MMPs) and mitochondrial protein synthesis. Furthermore, they modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. Tetracyclines chelate the Zn2+ ion in the active site of MMPs, thereby inhibiting their activity.
Modulation of Key Signaling Pathways
Tetracycline analogs have been shown to interfere with several critical signaling pathways that are often dysregulated in cancer.
-
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is observed in many cancers. Doxycycline and minocycline have been shown to inhibit the NF-κB pathway at multiple points.
-
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to increased cell proliferation and survival. Doxycycline has been reported to inhibit this pathway.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common event in cancer. Tetracycline analogs, including tigecycline and doxycycline, have been shown to inhibit this pathway, often through the activation of AMPK, which in turn inhibits mTOR.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic effects of compounds on cancer cells. The MTT and resazurin assays are two commonly used colorimetric methods.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the tetracycline analog for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Resazurin (AlamarBlue) Assay
-
Principle: This assay utilizes the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.[7][8][9][10]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Expose the cells to a range of concentrations of the tetracycline analog for the specified duration.
-
Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
MMP Activity Assay: Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9.
-
Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained, and areas of enzymatic activity appear as clear bands against a stained background.
-
Protocol:
-
Sample Preparation: Collect conditioned media from cell cultures treated with or without tetracycline analogs. Centrifuge to remove cells and debris. Determine the protein concentration of the samples.
-
Electrophoresis: Mix the samples with a non-reducing sample buffer and load them onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). Run the electrophoresis under non-reducing conditions at a constant voltage.
-
Renaturation and Development:
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., Tris-HCl with Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2) at 37°C for 12-24 hours to allow for gelatin digestion.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.
-
-
Analysis: The clear bands indicate the presence of active MMPs. The molecular weight of the MMPs can be estimated by comparing their migration to that of molecular weight standards. The intensity of the bands can be quantified using densitometry to assess the level of MMP activity.
-
Conclusion
Tetracycline analogs, including this compound (doxycycline), minocycline, tigecycline, and COL-3, demonstrate significant anti-cancer potential through various mechanisms. Their ability to inhibit MMPs and modulate critical signaling pathways such as NF-κB, Wnt/β-catenin, and PI3K/Akt/mTOR underscores their promise as multi-targeted therapeutic agents. The comparative data presented in this guide highlights the differential potency of these analogs across various cancer cell lines, with COL-3 showing particularly high cytotoxicity in leukemia cells. The detailed experimental protocols provide a foundation for further research into the anti-cancer effects of this versatile class of compounds. Future studies should focus on comprehensive in vivo evaluations and the development of combination therapies to fully harness the therapeutic potential of tetracycline analogs in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB pathway and angiogenesis: insights into colorectal cancer development and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I clinical trial of oral COL-3, a matrix metalloproteinase inhibitor, in patients with refractory metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labbox.es [labbox.es]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. tribioscience.com [tribioscience.com]
Replicating Preclinical Findings of Metastat (COL-3): A Comparative Guide for Researchers
Metastat (COL-3), a chemically modified tetracycline, has emerged as a subject of significant interest in preclinical cancer research due to its potent anti-metastatic properties. This guide provides a comprehensive comparison of this compound's preclinical performance with other notable matrix metalloproteinase (MMP) inhibitors, supported by experimental data and detailed methodologies to aid researchers in replicating and building upon these findings.
Mechanism of Action: Targeting the Tumor Microenvironment
This compound exerts its primary anti-neoplastic effects through the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2] Overexpression of MMPs, particularly MMP-2 and MMP-9 (gelatinases), is strongly correlated with tumor invasion, metastasis, and angiogenesis.[1] By chelating the zinc ion at the active site of these enzymes, this compound effectively blocks their proteolytic activity, thereby impeding the breakdown of the ECM and hindering cancer cell migration and invasion.[1]
Unlike traditional tetracycline antibiotics, this compound has been chemically modified to remove its antimicrobial properties, which significantly reduces gastrointestinal toxicity and allows for the achievement of higher, more sustained plasma concentrations.[1] Beyond MMP inhibition, preclinical studies suggest that COL-3 may also induce apoptosis, inhibit nitric oxide synthase, and modulate inflammatory pathways.[2][3]
Comparative Efficacy of MMP Inhibitors
The following tables summarize the in vitro inhibitory activity and in vivo preclinical efficacy of this compound and other well-characterized MMP inhibitors.
Table 1: In Vitro MMP Inhibition Profile
| Compound | MMP-1 (Collagenase-1) IC50 | MMP-2 (Gelatinase-A) IC50 | MMP-3 (Stromelysin-1) IC50 | MMP-7 (Matrilysin) IC50 | MMP-8 (Collagenase-2) IC50 | MMP-9 (Gelatinase-B) IC50 | MMP-13 (Collagenase-3) IC50 | MMP-14 (MT1-MMP) IC50 |
| This compound (COL-3) | 34 µg/mL | Potent Inhibitor | - | - | 48 µg/mL | Potent Inhibitor | 0.3 µg/mL | - |
| Batimastat (BB-94) | 3 nM | 4 nM | 20 nM | 6 nM | - | 4 nM | - | - |
| Marimastat (BB-2516) | 5 nM | 6 nM | - | 13 nM | - | 3 nM | - | 9 nM |
| Prinomastat (AG3340) | 79 nM | 0.05 nM (Ki) | 6.3 nM | - | - | 0.26 nM (Ki) | 0.03 nM (Ki) | - |
| Doxycycline | >400 µM | Inhibits | 30 µM | 28 µM | - | Inhibits | 2 µM | - |
Table 2: In Vivo Preclinical Efficacy in Cancer Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| This compound (COL-3) | Prostate Cancer (Dunning MAT LyLu) | Rat | Daily oral gavage | 27-35% decrease in tumor growth; 52% reduction in lung metastases.[4] |
| This compound (COL-3) | Breast Cancer (pII, MDA-MB-231) | In vitro | Combination with Paclitaxel | Synergistic anti-proliferative effects, induction of apoptosis.[5] |
| Batimastat (BB-94) | Ovarian Carcinoma (human xenograft) | Mouse | 30 mg/kg; i.p. | Significant reduction in primary tumor weight and incidence of invasion.[6] |
| Marimastat (BB-2516) | Various solid tumors | Animal models | Not specified | Prevention or reduction of tumor spread and growth.[2] |
| Prinomastat (AG3340) | Fibrosarcoma (HT1080) | Mouse | 50 mg/kg/day i.p. | Good tumor growth inhibition.[7] |
| Doxycycline | Duodenal Adenocarcinoma (HuTu-80) | Mouse | Not specified | Decreased tumor growth and increased survival.[8] |
Experimental Protocols
To facilitate the replication of these crucial preclinical findings, detailed methodologies for key experiments are provided below.
MMP Inhibition Assay (Fluorogenic Substrate Method)
This in vitro assay is fundamental for determining the inhibitory potency (IC50) of compounds against specific MMPs.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP activator (e.g., 4-aminophenylmercuric acetate, APMA)
-
Quenched fluorescent MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test inhibitors (e.g., this compound, Batimastat) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant MMP enzyme with APMA in assay buffer according to the manufacturer's instructions to activate the enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in assay buffer.
-
Reaction Mixture: In the wells of the 96-well plate, add the activated MMP enzyme, the diluted inhibitor (or vehicle control), and assay buffer to a final volume.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) over time.
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of MMP inhibitors in a living organism.
Objective: To evaluate the effect of an MMP inhibitor on primary tumor growth and metastasis in an animal model.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer)
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Matrigel or similar basement membrane matrix
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment (for orthotopic models)
Procedure:
-
Cell Preparation: Culture the cancer cells to the desired confluence and harvest them. Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Tumor Cell Implantation:
-
Subcutaneous Model: Inject the cell suspension subcutaneously into the flank of the mice.
-
Orthotopic Model: Surgically implant the cells into the corresponding organ of origin (e.g., mammary fat pad for breast cancer).
-
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size. Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Once tumors reach a predetermined size, randomize the animals into treatment and control groups. Administer the test inhibitor or vehicle control according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation:
-
Primary Tumor Growth: Continue to monitor tumor volume throughout the study. At the end of the study, excise and weigh the primary tumors.
-
Metastasis Assessment: Harvest relevant organs (e.g., lungs, liver, lymph nodes) and count the number of metastatic nodules on the surface. Histological analysis can be performed to confirm micrometastases.
-
-
Data Analysis: Compare the mean tumor volume, tumor weight, and number of metastases between the treatment and control groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of this compound.
Caption: Mechanism of action of this compound (COL-3) in inhibiting tumor progression.
Caption: Workflow for in vivo xenograft studies to evaluate anti-tumor efficacy.
Caption: Rationale for targeting MMPs in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cell proliferation, invasion, tumor growth and metastasis by an oral non-antimicrobial tetracycline analog (COL-3) in a metastatic prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacokinetic study of Col-3 (this compound), an oral tetracycline derivative with potent matrix metalloproteinase and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Doxycycline directly targets PAR1 to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Metastat: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the safe disposal of Metastat, a chemically modified tetracycline derivative also known as COL-3. While a specific Safety Data Sheet (SDS) for this compound was not located, this document outlines the necessary steps for its disposal based on its classification as an antineoplastic agent and a matrix metalloproteinase inhibitor, in accordance with general laboratory safety and hazardous waste management principles.
Core Principles of Chemical Waste Disposal
The foundation of safe disposal for any laboratory chemical, including this compound, rests on a clear understanding of its properties and associated hazards. The primary source for this information is the Safety Data Sheet (SDS), which, if available, should always be consulted first. In its absence, a conservative approach must be taken, treating the substance as hazardous.
General steps for hazardous waste disposal include:
-
Identification: Accurately identify the chemical waste.
-
Segregation: Keep different types of chemical waste separate to prevent dangerous reactions.
-
Containment: Use appropriate, sealed, and clearly labeled containers.
-
Storage: Store waste in a designated, secure area.
-
Disposal: Arrange for disposal through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
This compound (COL-3) Disposal Protocol
Given that this compound is an investigational antineoplastic agent, it should be handled and disposed of as hazardous chemical waste. The following step-by-step protocol is recommended:
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and cleaning materials, must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, absorbent pads, empty vials) in a designated, leak-proof, and puncture-resistant container. The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound (COL-3)".
-
Liquid Waste: Collect liquid waste containing this compound in a sealable, chemical-resistant container. The container must be compatible with the solvent used. Do not overfill containers; leave at least 10% headspace to allow for expansion. Label the container with "Hazardous Waste," the chemical name "this compound (COL-3)," and the approximate concentration and solvent.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's specific guidelines for the storage of chemical waste.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, as indicated on the label.
-
Key Data for Safe Handling and Disposal
While a specific SDS for this compound is not available, the following table summarizes the types of quantitative data that are crucial for the safe handling and disposal of any research chemical. This information would typically be found in a compound's SDS.
| Data Category | Description | Importance for Disposal |
| Physical Properties | Includes appearance, odor, melting point, boiling point, and solubility. | Helps in identifying the substance and understanding its behavior under different environmental conditions. |
| Chemical Properties | Information on stability, reactivity with other chemicals, and conditions to avoid (e.g., heat, light). | Crucial for preventing dangerous reactions during storage and disposal. |
| Toxicological Data | Details on acute and chronic health effects, routes of exposure, and toxicity values (e.g., LD50). | Informs the necessary personal protective equipment and emergency procedures in case of exposure. |
| Ecological Information | Data on the potential environmental impact, such as aquatic toxicity. | Guides the selection of appropriate disposal methods to prevent environmental contamination. |
| Fire and Explosion Hazard | Includes flash point, flammability limits, and suitable extinguishing media. | Essential for fire safety and for determining appropriate storage conditions. |
| Regulatory Information | Classification under various regulations (e.g., GHS, EPA) and specific disposal regulations. | Ensures compliance with local, state, and federal waste disposal laws. |
Experimental Protocols for Safe Handling
Detailed experimental protocols should always be developed in the laboratory's Standard Operating Procedures (SOPs) before working with any new chemical. For a compound like this compound, these protocols should include:
-
Weighing and Solution Preparation: Procedures for accurately weighing the solid compound and preparing solutions, including the use of a chemical fume hood to prevent inhalation of airborne particles.
-
Spill Cleanup: A detailed spill cleanup procedure, including the materials needed (e.g., absorbent pads, appropriate solvent for decontamination, waste bags) and the steps to take to safely clean the spill and decontaminate the area.
-
Decontamination: Procedures for decontaminating labware and work surfaces that have come into contact with this compound.
Visual Guidance: Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of a research chemical like this compound and the decision-making process involved.
Caption: this compound Disposal Workflow
Caption: Chemical Waste Disposal Decision Tree
By adhering to these procedures and principles, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Essential Safety and Handling Guide for Metastat (Incyclinide)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Metastat, the proposed trade name for the investigational drug Incyclinide. This compound is a chemically modified tetracycline derivative with anti-tumor and anti-inflammatory properties.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk.
Personal Protective Equipment (PPE)
When handling this compound (Incyclinide) powder or solutions, the following personal protective equipment is mandatory to prevent skin and respiratory exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are suitable. Inspect for tears or holes before use and change frequently. |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood to avoid inhalation. |
Operational Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light, as tetracycline-class compounds can be light-sensitive.[3]
Handling:
-
Preparation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Use a dedicated and calibrated balance within the fume hood.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
-
General Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled.[4]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable labware should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, or any contaminated sharps must be disposed of in a designated sharps container.
Decontamination:
-
Work surfaces and equipment should be decontaminated after use with an appropriate cleaning agent.
-
In case of a spill, follow your institution's spill response protocol for chemical spills.
Experimental Protocols
While specific experimental protocols will vary, the following general methodologies should be observed.
Solubility and Solution Preparation:
-
Incyclinide is soluble in DMSO.[5]
-
For a 2.5 mg/mL stock solution, a suggested protocol involves dissolving the compound in DMSO and then further diluting with PEG300, Tween-80, and saline for in vivo use.[2]
Visualizing Key Processes
To further clarify procedural steps and the mechanism of action, the following diagrams illustrate the logical workflow for safe handling and the inhibitory effect of this compound on matrix metalloproteinases.
Caption: Logical workflow for the safe handling of this compound (Incyclinide).
Caption: Mechanism of action of this compound (Incyclinide) as an MMP inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
